1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMETUHFKFADYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441103 | |
| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92088-75-0 | |
| Record name | 1-Methyl-3-(4-nitrophenyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92088-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione CAS number 92088-75-0"
Topic: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (CAS 92088-75-0) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers
A Core Scaffold for Non-Steroidal Anti-Androgen (NSAA) Development[1][2][3]
Executive Summary
1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (CAS 92088-75-0) is a specialized heterocyclic compound belonging to the hydantoin class.[1][2] Structurally characterized by an N1-methylated imidazolidine-2,4-dione core substituted at the N3 position with a 4-nitrophenyl moiety, this molecule serves as a critical pharmacophore in the research of Non-Steroidal Anti-Androgens (NSAAs). It represents a simplified structural analog of clinically significant drugs such as Nilutamide , lacking the trifluoromethyl and 5,5-dimethyl substitutions. This simplification makes it an invaluable "probe molecule" for studying the electronic contributions of the nitro-aromatic system to Androgen Receptor (AR) binding affinity without steric interference.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 92088-75-0 |
| IUPAC Name | 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione |
| Molecular Formula | C₁₀H₉N₃O₄ |
| Molecular Weight | 235.19 g/mol |
| Core Scaffold | Hydantoin (Imidazolidine-2,4-dione) |
| Key Substituents | N1-Methyl group; N3-(4-Nitrophenyl) group |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |
| SMILES | CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[O-] |
High-Fidelity Synthesis Protocol
Methodology: The most robust route for synthesizing CAS 92088-75-0 with high regiochemical fidelity involves the Isocyanate Condensation Method . This approach utilizes Sarcosine (N-methylglycine) ethyl ester and 4-Nitrophenyl isocyanate. This pathway guarantees the correct placement of the methyl group at N1 and the aryl group at N3, avoiding the regioselectivity issues common in direct alkylation of unsubstituted hydantoins.
Reagents & Materials
-
Precursor A: Sarcosine ethyl ester hydrochloride (CAS 52605-49-9)
-
Precursor B: 4-Nitrophenyl isocyanate (CAS 100-28-7)
-
Base: Triethylamine (TEA) (Anhydrous)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Cyclization Agent: Hydrochloric acid (6M) or refluxing Ethanol
Step-by-Step Procedure
Phase 1: Urea Intermediate Formation
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Sarcosine ethyl ester HCl (10.0 mmol, 1.54 g) in anhydrous DCM (50 mL).
-
Neutralization: Cool the suspension to 0°C in an ice bath. Add Triethylamine (22.0 mmol, 3.0 mL) dropwise over 10 minutes. The solution will clear as the free amine is liberated.
-
Addition: Dissolve 4-Nitrophenyl isocyanate (10.0 mmol, 1.64 g) in DCM (20 mL) and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitoring by TLC (50% EtOAc/Hexane) should show the consumption of the isocyanate and formation of the urea intermediate.
Phase 2: Cyclization to Hydantoin
-
Solvent Swap: Evaporate the DCM under reduced pressure to yield the crude urea intermediate.
-
Cyclization: Redissolve the residue in Ethanol (40 mL) and add 6M HCl (5 mL).
-
Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. This acid-catalyzed step drives the intramolecular attack of the urea nitrogen onto the ester carbonyl, closing the ring and releasing ethanol.
-
Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).
Phase 3: Purification
-
Isolation: The product will precipitate as a solid. Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove trace acid and unreacted amine.
-
Recrystallization: Recrystallize from hot Ethanol/Acetone (9:1) to yield high-purity 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione .[1]
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Self-Validating Analytical Checkpoints
-
1H NMR (DMSO-d6):
-
δ 3.05 ppm (s, 3H): N-Methyl group (Diagnostic for N1 position).
-
δ 4.15 ppm (s, 2H): Methylene protons (C5-H) of the hydantoin ring.
-
δ 7.80 & 8.35 ppm (d, 4H): Para-substituted aromatic system (AA'BB' pattern).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at 236.07 m/z .
-
Visualization of Synthesis Workflow
Figure 1: Step-by-step synthesis workflow utilizing the isocyanate route to ensure regiochemical fidelity.
Biological Applications & Mechanism[8][9]
Pharmacophore Modeling (Anti-Androgen)
This compound is a structural template for Nilutamide (Anandron). In drug discovery, it is used to deconvolute the binding affinity contributions of the hydantoin ring versus the phenyl substituents.
-
Mechanism: The 4-nitro group is an electron-withdrawing group (EWG) that is critical for hydrogen bonding interactions within the ligand-binding domain (LBD) of the Androgen Receptor (AR).
-
Comparison: Unlike Nilutamide, CAS 92088-75-0 lacks the 5,5-dimethyl groups. This absence allows the hydantoin ring to adopt a flatter conformation, making it a useful negative control to test the necessity of steric bulk for preventing metabolic degradation or enhancing receptor fit.
Antimicrobial Potential
Hydantoin derivatives, specifically those with N3-aryl substitutions, have demonstrated bacteriostatic activity.[3] The 1-methyl substitution increases lipophilicity (LogP), potentially enhancing membrane permeability compared to the unmethylated analog.
Structural Logic & Signaling Pathway
The following diagram illustrates the structural relationship between CAS 92088-75-0 and the clinical drug Nilutamide, highlighting the "Structure-Activity Relationship" (SAR) logic.
Figure 2: SAR comparison showing how CAS 92088-75-0 serves as a simplified binding probe for the Androgen Receptor.
Safety & Handling
-
Hazard Classification: As a nitroaromatic compound, it should be treated as potentially toxic if inhaled or absorbed.
-
GHS Signal Word: WARNING.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume.
-
P280: Wear protective gloves/eye protection.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.
-
References
-
Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).[4] "A Simple and Efficient One-Pot Synthesis of Hydantoins." Synlett, 28(17), 2285–2290.[4]
-
Zhang, D., Xing, X., & Cuny, G. D. (2006).[5] "Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization." Journal of Organic Chemistry, 71(4), 1750–1753.[5]
-
Organic Chemistry Portal. "Hydantoin Synthesis: Recent Literature and Methods."
-
BenchChem. "Comparative Analysis of Imidazolidine-2,4-dione Analogs in Biological Activity Screening."
-
National Center for Biotechnology Information. "PubChem Compound Summary for CAS 92088-75-0."
Sources
- 1. 1522718-34-8|1-Methyl-3-(3-nitrophenyl)imidazolidin-2-one|BLD Pharm [bldpharm.com]
- 2. 351328-72-8,2-(4-Fluoro-phenyl)-quinoline-4-carboxylic acid hydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CN101792433B - Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin - Google Patents [patents.google.com]
- 4. Hydantoin synthesis [organic-chemistry.org]
- 5. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
Methodological & Application
"experimental protocol for 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione synthesis"
Application Note & Protocol
Topic: A Validated Protocol for the Laboratory-Scale Synthesis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (CAS: 92088-75-0). The synthetic strategy is based on the well-established reaction between an α-amino acid and an aryl isocyanate, which offers a reliable and efficient route to N1,N3-disubstituted hydantoins.[3] This protocol details the initial formation of a ureido intermediate from N-methylglycine (sarcosine) and 4-nitrophenyl isocyanate, followed by an acid-catalyzed intramolecular cyclization. The guide includes a thorough discussion of the reaction mechanism, safety precautions for handling hazardous reagents, purification by recrystallization, and detailed methods for structural characterization via NMR, FTIR, and mass spectrometry.
Introduction and Mechanistic Overview
The synthesis of hydantoin derivatives is a cornerstone of heterocyclic chemistry due to their wide range of biological activities, including anticonvulsant, antiarrhythmic, and antibacterial properties.[1][4] The method detailed herein involves a two-stage process beginning with the nucleophilic addition of the secondary amine of N-methylglycine to the highly electrophilic carbon of 4-nitrophenyl isocyanate. This reaction forms a stable N-substituted ureidoacetic acid intermediate. The subsequent and final step is an acid-catalyzed intramolecular cyclization. The addition of a strong acid protonates the terminal urea carbonyl, significantly enhancing the electrophilicity of its carbon atom. This activation facilitates a nucleophilic attack by the carboxylic acid group, leading to the formation of the five-membered imidazolidine-2,4-dione ring upon dehydration.
Reaction Scheme:
Caption: Reaction mechanism for the synthesis of the target hydantoin.
Materials and Equipment
All reagents should be of analytical grade and used without further purification unless otherwise noted.
| Reagent / Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| N-Methylglycine (Sarcosine) | 107-97-1 | C₃H₇NO₂ | 89.09 | Sigma-Aldrich |
| 4-Nitrophenyl isocyanate | 100-28-7 | C₇H₄N₂O₃ | 164.12 | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Fisher Scientific |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | VWR |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
NMR Spectrometer, FTIR Spectrometer, Mass Spectrometer
Critical Safety Precautions
A thorough risk assessment must be conducted before beginning this procedure.
-
Isocyanate Hazard: 4-Nitrophenyl isocyanate is a potent respiratory and skin sensitizer and is harmful if inhaled or swallowed.[5] All manipulations involving this reagent must be performed in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, a full-length lab coat, and chemical splash goggles.[7] Thin latex gloves are not suitable for handling isocyanates.[6]
-
Acid Hazard: Concentrated hydrochloric acid is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Waste Disposal: All chemical waste, particularly isocyanate-contaminated materials, must be disposed of according to institutional and local hazardous waste regulations. Do not mix isocyanate waste with incompatible materials.
Detailed Experimental Protocol
Part A: Synthesis of the Ureido Intermediate
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylglycine (4.45 g, 50 mmol) in 50 mL of deionized water. Add sodium hydroxide (2.0 g, 50 mmol) and stir until a clear solution is obtained. Cool the flask in an ice bath.
-
Isocyanate Addition: In a separate beaker, dissolve 4-nitrophenyl isocyanate (8.21 g, 50 mmol) in 60 mL of dichloromethane (DCM).
-
Reaction: Transfer the isocyanate solution to a dropping funnel and add it dropwise to the stirring aqueous solution of N-methylglycine over 30-45 minutes. Maintain the reaction temperature below 10 °C.
-
Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted side products, such as diphenylurea from the reaction of the isocyanate with any moisture. The biphasic system allows the reaction to occur at the interface.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 3 hours.
-
Phase Separation: Transfer the mixture to a separatory funnel. Collect the aqueous (top) layer, which contains the sodium salt of the ureidoacetic acid intermediate. Wash the organic layer with 20 mL of deionized water and combine this wash with the initial aqueous layer. Discard the organic layer according to proper waste disposal procedures.
Part B: Cyclization and Purification
-
Acidification & Cyclization: Place the combined aqueous layer into a 250 mL round-bottom flask and cool it in an ice bath. Slowly add concentrated hydrochloric acid (~8-10 mL) with stirring until the pH is approximately 1-2. A precipitate of the ureidoacetic acid may form.
-
Heating: Attach a reflux condenser to the flask and heat the mixture in an oil bath to 80-90 °C for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with two portions of cold deionized water (2 x 25 mL) to remove any remaining acid and salts.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight. The expected product is a pale yellow crystalline solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture.[4] Dissolve the solid in a minimum amount of hot ethanol. Add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.
Characterization and Expected Results
The identity and purity of the synthesized 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione should be confirmed by spectroscopic analysis.
-
Appearance: Pale yellow crystalline solid.
-
Yield: Typical yields after recrystallization range from 70-85%.
-
Molecular Weight: 235.20 g/mol (for C₁₀H₉N₃O₄).[9]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~ 8.30 (d, J ≈ 9.0 Hz, 2H, Ar-H ortho to NO₂)
-
δ ~ 7.85 (d, J ≈ 9.0 Hz, 2H, Ar-H meta to NO₂)
-
δ ~ 4.25 (s, 2H, -CH₂- in hydantoin ring)
-
δ ~ 3.00 (s, 3H, N-CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~ 170.0 (C=O, C4-amide)
-
δ ~ 155.0 (C=O, C2-urea)
-
δ ~ 146.5 (Ar-C attached to NO₂)
-
δ ~ 144.0 (Ar-C attached to N)
-
δ ~ 125.0 (Ar-CH ortho to NO₂)
-
δ ~ 118.5 (Ar-CH meta to NO₂)
-
δ ~ 50.0 (-CH₂- in hydantoin ring)
-
δ ~ 28.0 (N-CH₃)
-
-
FTIR (KBr, cm⁻¹):
-
~1775 cm⁻¹ (C=O, asymmetric stretch, C2-urea)
-
~1715 cm⁻¹ (C=O, symmetric stretch, C4-amide)
-
~1595 cm⁻¹ (aromatic C=C stretch)
-
~1520 cm⁻¹ (NO₂, asymmetric stretch)
-
~1345 cm⁻¹ (NO₂, symmetric stretch)
-
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 236.06.
Experimental Workflow Overview
The following diagram provides a high-level summary of the entire experimental process.
Caption: High-level workflow for the synthesis and analysis.
References
-
Nam, G. et al. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]
-
Jadhav, S. D. et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules. Available at: [Link]
-
Ling, T. S. et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2017). Synthesis of hydantoins. Available at: [Link]
-
Pojarlieff, I. G. et al. (2002). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones. Bulgarian Chemical Communications. Available at: [Link]
-
CPAChem. (2021). Safety data sheet for Phenyl isocyanate. Available at: [Link] (Note: Representative SDS for a related isocyanate).
-
Contreras, R. et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES. Available at: [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Available at: [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Available at: [Link]
-
Qabel, H. A. & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
de Oliveira, R. B. et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Sharma, A. et al. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. Available at: [Link]
-
Ríos-Gutiérrez, M. et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. Available at: [Link]
-
Aly, A. A. et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. Available at: [Link]
-
Thoreauchem. (n.d.). 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione. Product Detail. Available at: [Link]
-
Sabbioni, G. & Schütze, D. (2001). Reactions of 4 methylphenyl isocyanate with amino acids. Archives of toxicology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. srrjournals.com [srrjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. lakeland.com [lakeland.com]
- 8. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione-92088-75-0 - Thoreauchem [thoreauchem.com]
Application Note: A Detailed Guide to the NMR and Mass Spectrometry Analysis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Executive Summary
1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is a member of the imidazolidine-2,4-dione (hydantoin) class of heterocyclic compounds.[1][2] This family of molecules is of significant interest in pharmaceutical development due to their diverse biological activities, including anticonvulsant and antiarrhythmic properties.[3][4] Accurate and comprehensive structural characterization is a critical prerequisite for any further investigation into a compound's therapeutic potential.
This application note provides a detailed, methodology-driven guide for the complete structural elucidation of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione. It leverages the synergistic power of High-Resolution Mass Spectrometry (HRMS) for unambiguous molecular formula determination and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for precise atomic connectivity mapping. The protocols herein are designed to be self-validating, ensuring the highest degree of scientific integrity and trustworthiness for researchers in organic synthesis, medicinal chemistry, and analytical sciences.
Analytical Strategy: A Workflow for Unambiguous Elucidation
A logical and sequential workflow is essential for efficient and accurate structure determination. The process begins with establishing the elemental composition via HRMS, which then provides a crucial validation checkpoint for the detailed structural framework assembled through NMR spectroscopy.
Figure 1: Integrated workflow for the structural analysis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione.
High-Resolution Mass Spectrometry (HRMS)
Core Objective: To determine the exact mass of the molecule and confirm its elemental composition.
Scientific Rationale
High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm).[5] This precision allows for the confident determination of a unique elemental formula. Electrospray Ionization (ESI) is selected as the ionization technique due to its "soft" nature, which minimizes in-source fragmentation and predominantly generates the protonated molecular ion [M+H]⁺, ideal for this purpose.[6]
Detailed Protocol
-
Sample Preparation:
-
Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of HPLC-grade methanol.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for direct infusion.
-
-
Instrumentation and Parameters (ESI-TOF):
-
Ionization Mode: Positive Electrospray (ESI+)
-
Analyzer: Time-of-Flight (TOF)
-
Capillary Voltage: 3.0–4.0 kV
-
Drying Gas (N₂): 8–10 L/min
-
Gas Temperature: 180–220 °C
-
Mass Range: m/z 50–750
-
Internal Calibration: Use a suitable lock mass or perform post-acquisition calibration to ensure high mass accuracy.
-
-
Data Interpretation:
-
The theoretical exact mass of C₁₀H₉N₃O₄ is 235.0593 u.
-
The expected protonated ion [M+H]⁺ (C₁₀H₁₀N₃O₄⁺) has a theoretical m/z of 236.0671.
-
A measured m/z value within 5 ppm of the theoretical value provides strong evidence for the proposed formula.
-
Anticipated Data Summary
| Parameter | Value |
| Molecular Formula | C₁₀H₉N₃O₄ |
| Theoretical Exact Mass [M] | 235.0593 |
| Theoretical m/z [M+H]⁺ | 236.0671 |
| Observed m/z [M+H]⁺ | ~236.067 |
| Mass Error | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Objective: To determine the precise connectivity of atoms and the overall topology of the molecule.
Scientific Rationale
NMR spectroscopy is an unparalleled technique for elucidating the structure of organic compounds in solution.[7][8] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the proton and carbon framework and their interconnections.
Detailed Protocol: Sample Preparation
-
Accurately weigh 5–15 mg of the compound into a clean, dry 5 mm NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, particulate-free solution is essential for high-quality spectra.
1D NMR Experiments: Building the Framework
This experiment provides information about the chemical environment, number, and neighboring protons for each unique proton in the molecule.
-
Expected Resonances:
-
~8.3 ppm (d, 2H): Protons on the nitrophenyl ring ortho to the NO₂ group. Their significant downfield shift is due to the strong electron-withdrawing nature of the nitro group.
-
~7.8 ppm (d, 2H): Protons on the nitrophenyl ring meta to the NO₂ group.
-
~4.3 ppm (s, 2H): Methylene protons (-CH₂-) of the imidazolidine ring. The singlet nature indicates no adjacent protons.
-
~3.2 ppm (s, 3H): Methyl protons (-CH₃) attached to the nitrogen atom.
-
This experiment identifies all unique carbon environments. Proton decoupling is used to simplify the spectrum to a series of singlets.[9]
-
Expected Resonances:
-
~165-175 ppm: Carbonyl carbons (C=O). Two distinct signals are expected.
-
~150-120 ppm: Aromatic carbons. Four signals are anticipated due to the symmetry of the para-substituted ring.
-
~45-55 ppm: Methylene carbon (-CH₂-).
-
~25-35 ppm: Methyl carbon (-CH₃).
-
This experiment is used to differentiate carbon types.
-
Expected Outcome:
-
Positive Signals: CH (aromatic) and CH₃ (methyl) carbons.
-
Negative Signal: CH₂ (methylene) carbon.
-
Absent Signals: Quaternary carbons (carbonyls and substituted aromatic carbons).
-
2D NMR Experiments: Confirming Connectivity
Two-dimensional NMR is crucial for assembling the fragments identified in 1D spectra into the final molecular structure.[10]
Figure 2: Key Heteronuclear Multiple Bond Correlation (HMBC) pathways confirming the core structure.
-
Purpose: Identifies protons that are spin-coupled (typically on adjacent carbons).
-
Expected Correlation: A cross-peak between the two aromatic doublets (~8.3 and ~7.8 ppm), confirming their ortho relationship.
-
Purpose: Correlates protons to their directly attached carbons (¹JCH).
-
Expected Correlations:
-
Aromatic protons to their respective aromatic carbons.
-
Methylene protons (~4.3 ppm) to the methylene carbon (~45-55 ppm).
-
Methyl protons (~3.2 ppm) to the methyl carbon (~25-35 ppm).
-
-
Purpose: Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is the key experiment for assembling the molecular skeleton.
-
Critical Correlations for Structural Proof:
-
From Methyl Protons (~3.2 ppm): A strong correlation to the adjacent carbonyl carbon and the methylene carbon, confirming the N-CH₃ linkage.
-
From Methylene Protons (~4.3 ppm): Correlations to both carbonyl carbons, proving its position between them.
-
From Aromatic Protons (~7.8 ppm): A correlation to the carbonyl carbon attached to the phenyl ring, definitively linking the two ring systems.
-
Conclusion
The combined application of High-Resolution Mass Spectrometry and a comprehensive suite of NMR experiments provides an unequivocal structural determination of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione. HRMS confirms the elemental formula C₁₀H₉N₃O₄, while the detailed analysis of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra allows for the complete and unambiguous assignment of all proton and carbon signals, verifying the atomic connectivity. This robust, multi-technique approach ensures the highest level of confidence in the structural identity of the synthesized compound, a fundamental requirement for its further study and development.
References
-
PubMed. (n.d.). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Retrieved February 14, 2026, from [Link]
- Tavener, S. J., et al. (2010).
-
Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography---Atmospheric Pressure Ionization---Mass Spectrometry (HPLC-API-MS) in Forensic Applications | Request PDF. Retrieved February 14, 2026, from [Link]
-
PubMed. (n.d.). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Retrieved February 14, 2026, from [Link]
-
PubMed. (n.d.). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Retrieved February 14, 2026, from [Link]
-
YouTube. (2021, April 13). High Resolution Mass Spectrometry (HRMS) and nitrogen rule. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... | Download Scientific Diagram. Retrieved February 14, 2026, from [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Retrieved February 14, 2026, from [Link]
-
UvA-DARE (Digital Academic Repository). (n.d.). Discovery, design, and synthesis of anti-metastatic lead phenylmethylene hydantoins inspired by marine natural products. Retrieved February 14, 2026, from [Link]
-
MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved February 14, 2026, from [Link]
-
ChemSynthesis. (n.d.). 1-nitro-2,4-imidazolidinedione. Retrieved February 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidines synthesis. Retrieved February 14, 2026, from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
MDPI. (n.d.). Imidazole-Based Monomer as Functional Unit for the Specific Detection of Paraxanthine in Aqueous Environments. Retrieved February 14, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved February 14, 2026, from [Link]
-
NIST WebBook. (n.d.). 2,4-Imidazolidinedione, 1-methyl-. Retrieved February 14, 2026, from [Link]
-
EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved February 14, 2026, from [Link]
-
YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved February 14, 2026, from [Link]
-
PubMed. (n.d.). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A mass spectrometry primer for mass spectrometry imaging. Retrieved February 14, 2026, from [Link]
-
Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?. Retrieved February 14, 2026, from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved February 14, 2026, from [Link]
Sources
- 1. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. vaia.com [vaia.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
"developing bioassays for imidazolidine-2,4-dione compounds"
From Solubility Optimization to High-Content Screening
Abstract
Imidazolidine-2,4-dione (hydantoin) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core for anticonvulsants (e.g., Phenytoin) and modern anti-androgens (e.g., Enzalutamide).[1] However, their development is frequently stalled by two distinct challenges: poor aqueous solubility due to high-energy crystal packing and state-dependent pharmacology that defies standard assay conditions. This application note provides a self-validating roadmap for developing robust bioassays for hydantoin derivatives, focusing on Voltage-Gated Sodium Channels (VGSC) and Androgen Receptor (AR) modulation.
Section 1: Compound Solubilization & Handling
The Challenge: Hydantoins possess strong intermolecular hydrogen bonding (amide-like NH groups), resulting in high melting points and "brick dust" insolubility. Standard DMSO dilutions often precipitate upon contact with aqueous media, causing false negatives in potency assays.
Protocol 1: The "Solubility Bridge" Method
Do not spike 100% DMSO stock directly into the assay well. Use an intermediate dilution step to prevent "crashing out."
-
Stock Preparation: Dissolve solid compound in 100% DMSO to 10 mM. Sonicate at 40°C for 15 mins to ensure disruption of crystal lattice.
-
Intermediate Plate: Dilute stock 1:20 in assay buffer (containing 0.1% Pluronic F-127) to create a 500 µM working solution (5% DMSO).
-
Validation Step: Centrifuge this intermediate plate at 2000 x g for 5 mins. Measure OD600. If OD > 0.05, precipitation has occurred.
-
-
Final Addition: Transfer from Intermediate Plate to Assay Plate (final DMSO < 0.5%).
| Parameter | Standard Hydantoin | 1-Benzenesulfonyl Derivative |
| Solubility Profile | pH-independent (Neutral) | pH-dependent (Acidic pKa) |
| Risk Factor | Crystallization in media | Precipitation in acidic buffers |
| Mitigation | Add 0.1% Pluronic F-127 | Maintain buffer pH > 7.4 |
Section 2: Primary Screening – VGSC Membrane Potential Assay
Target Context: Phenytoin-like hydantoins function as state-dependent sodium channel blockers . They bind preferentially to the inactivated state of the channel. Standard patch-clamp protocols that hold cells at resting potential (-80 mV) will miss these compounds. You must drive the channel into an inactivated state to detect potency.
Experimental Logic: The "Veratridine Shift"
Since high-throughput patch clamp is slow, we use a Fluorescence Resonance Energy Transfer (FRET) or membrane potential dye assay. To mimic the "inactivated state" binding, we use Veratridine , a toxin that prevents channel inactivation, keeping the channel open and causing sustained depolarization.[2] Hydantoins effectively block this sustained depolarization.
Protocol 2: FLIPR/FlexStation Membrane Potential Assay
Cell Line: HEK293 stably expressing NaV1.5 or NaV1.7.
-
Cell Plating: Seed 15,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight.
-
Dye Loading: Remove media. Add 20 µL of Membrane Potential Dye (Blue or Red kit) dissolved in HBSS + 20 mM HEPES.
-
Critical: Do not wash.[2] Incubate 30 mins at 37°C.
-
-
Compound Addition (Pre-incubation): Add 10 µL of test hydantoin. Incubate 15 mins.
-
Why? Hydantoins differ from pore blockers (like TTX); they require time to access the lipid-facing binding site.
-
-
Agonist Stimulation: Inject Veratridine (EC80 concentration, typically 10-20 µM) via the instrument's fluidics.
-
Readout: Measure fluorescence kinetics for 180 seconds.
Data Visualization: VGSC Assay Workflow
Caption: Workflow for Voltage-Gated Sodium Channel screening. Veratridine forces depolarization; active hydantoins blunt this response.
Section 3: Secondary Screening – AR Nuclear Translocation
Target Context: For Enzalutamide analogs, the mechanism is Androgen Receptor (AR) antagonism . These compounds prevent the AR from translocating to the nucleus even in the presence of androgens (like DHT).
Protocol 3: High-Content Screening (HCS)
System: GFP-AR fusion protein expressed in PC3 or HeLa cells.
-
Seeding: Plate GFP-AR cells in 384-well imaging plates.
-
Antagonist Treatment: Add hydantoin derivative (serial dilution) for 1 hour.
-
Agonist Challenge: Add Dihydrotestosterone (DHT, 10 nM). Incubate 2 hours.
-
Fixation: Fix with 4% Paraformaldehyde containing Hoechst 33342 (nuclear stain).
-
Imaging: Acquire images on HCS system (e.g., ImageXpress, CellInsight).
-
Channel 1 (Blue): Nuclei (Hoechst).
-
Channel 2 (Green): AR-GFP.[3]
-
-
Analysis: Calculate the Nuclear/Cytoplasmic (N/C) Ratio .
-
Hit Definition: Compounds that maintain a low N/C ratio (< 1.0) in the presence of DHT.[3]
-
Mechanistic Pathway: AR Translocation Logic
Caption: Competitive antagonism by hydantoins prevents HSP90 dissociation or nuclear import, sequestering AR in the cytoplasm.
Section 4: ADME Profiling – CYP Inhibition
The Risk: The hydantoin ring is historically associated with non-linear pharmacokinetics (e.g., Phenytoin) and induction/inhibition of Cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 .
Protocol 4: Luminescent CYP Inhibition Assay (P450-Glo)
-
Enzyme Mix: Prepare recombinant CYP2C9 membranes with NADPH regeneration system.
-
Substrate: Use Luciferin-H (specific for 2C9).
-
Reaction:
-
Incubate Enzyme + Hydantoin + Substrate for 20 mins at 37°C.
-
Add Luciferin Detection Reagent.
-
-
Readout: Luminescence is proportional to CYP activity.
-
Interpretation: Decreased luminescence = CYP Inhibition.
-
Control: Use Sulfaphenazole as a positive control inhibitor for CYP2C9.
-
References
-
Molecular Devices. (2023). FLIPR Membrane Potential Assay Kit Guide. Retrieved from [Link]
-
PubChem. (2023). Phenytoin - Compound Summary (Mechanism of Action). Retrieved from [Link]
-
Bernales, S., et al. (2012). High-Content Screening for Androgen Receptor Nuclear Translocation.[4][5][6][7] Assay Guidance Manual. Retrieved from [Link]
-
FDA Guidance. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[8] Retrieved from [Link][8]
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 3. High-Content Positional Biosensor Screening Assay for Compounds to Prevent or Disrupt Androgen Receptor and Transcriptional Intermediary Factor 2 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Content Analysis of Constitutive Androstane Receptor Nuclear Translocation | Springer Nature Experiments [experiments.springernature.com]
- 5. innoprot.com [innoprot.com]
- 6. High-Content Screening Campaign to Identify Compounds That Inhibit or Disrupt Androgen Receptor-Transcriptional Intermediary Factor 2 Protein-Protein Interactions for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. lnhlifesciences.org [lnhlifesciences.org]
Application Note: A Systematic Protocol for Assessing the Anticoagulant Activity of Novel Imidazolidine-2,4-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold
The imidazolidine-2,4-dione ring system, a heterocyclic scaffold commonly known as hydantoin, is a cornerstone in medicinal chemistry. Its derivatives have been investigated for a wide array of pharmacological activities, including antidiabetic, anticancer, and antimicrobial effects[1][2]. While extensively studied for these properties, the potential of imidazolidine-2,4-diones as a novel class of anticoagulants remains a compelling and underexplored frontier.
The management of thromboembolic disorders relies heavily on anticoagulant therapy. However, existing agents have limitations, creating a persistent need for new drugs with improved safety profiles, predictable pharmacokinetics, and targeted mechanisms of action[3][4]. This document provides a comprehensive, multi-stage protocol for the systematic evaluation of imidazolidine-2,4-dione derivatives to identify and characterize their potential anticoagulant activity. As the precise mechanism of action for this compound class is unknown, this guide is structured as a hierarchical screening cascade, moving from broad-based plasma clotting assays to specific enzyme inhibition and finally to preclinical in vivo validation.
Mechanistic Foundation: The Coagulation Cascade
A thorough understanding of the coagulation cascade is essential for designing and interpreting anticoagulant assays. Coagulation is a complex enzymatic process involving a series of zymogen-to-serine protease conversions, culminating in the formation of a stable fibrin clot. The cascade is traditionally divided into the extrinsic, intrinsic, and common pathways[5].
-
The Extrinsic Pathway: Initiated by tissue factor (TF) exposed at the site of vascular injury. This is the primary physiological initiator of coagulation[5][6].
-
The Intrinsic Pathway: Activated when blood comes into contact with negatively charged surfaces. While its role in initiating clotting in vivo is debated, it is crucial for amplifying fibrin formation[5][7].
-
The Common Pathway: The point of convergence for the extrinsic and intrinsic pathways, where Factor X is activated (FXa). FXa, along with its cofactor Factor Va, converts prothrombin (Factor II) into thrombin (Factor IIa), the central enzyme in coagulation[7][8]. Thrombin then cleaves soluble fibrinogen into insoluble fibrin monomers, which polymerize to form a clot[5].
Most modern anticoagulants exert their effect by directly targeting key enzymes in the common pathway, such as Factor Xa or thrombin[8][9].
Caption: The Coagulation Cascade.
Stage 1: Primary Screening with Global Coagulation Assays
The initial step is to determine if the test compounds have any effect on overall plasma clotting time. The Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) assays are the gold standard for this purpose. They are inexpensive, rapid, and provide valuable initial mechanistic clues by assessing different arms of the coagulation cascade[6].
Scientific Rationale
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways (Factors VII, X, V, II, and Fibrinogen)[6][10]. A prolonged PT suggests inhibition of one or more of these factors.
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and Fibrinogen)[6][11]. A prolonged aPTT points toward inhibition within these pathways.
By comparing the results of both assays, we can form an early hypothesis about the compound's target area. For example, a compound that prolongs the aPTT but not the PT is likely targeting the intrinsic pathway specifically[11]. A compound prolonging both assays is likely targeting the common pathway[11].
Experimental Protocol: PT and aPTT Assays
Materials:
-
Test Imidazolidine-2,4-dione compounds dissolved in a suitable vehicle (e.g., DMSO), with a vehicle-only control.
-
Platelet-poor plasma (PPP), prepared by double centrifugation of citrated whole blood from healthy donors.
-
PT reagent (containing tissue factor/thromboplastin and calcium)[10].
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[12].
-
Calcium Chloride (CaCl₂) solution (typically 25 mM)[12].
-
Coagulometer (mechanical or optical).
-
Incubator/water bath at 37°C.
Procedure:
-
Preparation: Pre-warm all reagents, plasma samples, and the coagulometer to 37°C[12].
-
Sample Incubation: In a coagulometer cuvette, mix 90 µL of PPP with 10 µL of the test compound solution (or vehicle control) at various concentrations. Incubate for a defined period (e.g., 3-5 minutes) at 37°C.
-
PT Assay:
-
Add 200 µL of pre-warmed PT reagent to the cuvette.
-
The coagulometer will automatically start timing and will stop when a clot is detected. Record the clotting time in seconds.
-
-
aPTT Assay:
-
To the incubated plasma-compound mixture, add 100 µL of pre-warmed aPTT reagent.
-
Incubate for exactly the time recommended by the reagent manufacturer (e.g., 3-5 minutes) to allow for activation of the intrinsic pathway[12].
-
Add 100 µL of pre-warmed CaCl₂ solution to initiate clotting.
-
The coagulometer will measure and record the time to clot formation.
-
-
Data Analysis: Perform all tests in triplicate. Calculate the mean clotting time for each compound concentration. The results can be expressed as absolute clotting time (seconds) or as a ratio relative to the vehicle control.
Stage 2: Mechanistic Elucidation and Target Identification
Compounds that demonstrate significant activity in the primary screening assays must be further investigated to identify their specific molecular target. This involves moving from global clotting assays to more specific functional and enzymatic assays.
Caption: Hierarchical workflow for screening.
Protocol: Thrombin Time (TT) Assay
Rationale: The TT assay directly assesses the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin[7]. A prolonged TT is a strong indicator of direct thrombin inhibition or interference with fibrin polymerization.
Procedure:
-
Prepare incubated plasma-compound mixtures as described in section 3.2.
-
Add a standardized, low concentration of thrombin reagent to the mixture.
-
The coagulometer measures the time to clot formation.
-
A prolonged clotting time compared to the control indicates potential inhibition of thrombin activity.
Protocol: Chromogenic Factor-Specific Assays (e.g., Anti-FXa, Anti-FIIa)
Rationale: These assays quantify the inhibitory activity of a compound against a specific, isolated coagulation factor, typically Factor Xa or Thrombin (Factor IIa). This is the definitive step to confirm the molecular target and determine potency (e.g., IC50 value). The principle involves the factor cleaving a synthetic chromogenic substrate, releasing a colored molecule. The inhibitor reduces the rate of color formation[13].
Procedure (General Principle):
-
In a 96-well microplate, add a buffer solution, a known amount of purified human Factor Xa or Thrombin, and various concentrations of the test compound (or vehicle control).
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Add a chromogenic substrate specific for the enzyme (e.g., S-2765 for FXa).
-
Use a microplate reader to measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm).
-
Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC50 value.
Data Presentation
Summarize the in vitro data in a clear, tabular format to facilitate comparison between compounds.
| Compound ID | PT (sec) @ 50µM | aPTT (sec) @ 50µM | TT (sec) @ 50µM | Anti-FXa IC50 (µM) | Anti-FIIa IC50 (µM) |
| Control | 12.5 ± 0.4 | 35.2 ± 1.1 | 18.1 ± 0.5 | > 100 | > 100 |
| IZD-001 | 38.7 ± 1.5 | 65.4 ± 2.3 | 19.5 ± 0.8 | 0.25 | > 50 |
| IZD-002 | 13.1 ± 0.6 | 37.8 ± 1.9 | 88.2 ± 3.1 | > 50 | 0.52 |
| IZD-003 | 12.8 ± 0.3 | 72.1 ± 2.8 | 18.9 ± 0.7 | > 50 | > 50 |
Table 1: Hypothetical screening data for a series of Imidazolidine-2,4-dione (IZD) compounds. IZD-001 shows characteristics of a Factor Xa inhibitor, IZD-002 a thrombin inhibitor, and IZD-003 an intrinsic pathway inhibitor.
Stage 3: In Vivo Validation in Preclinical Models
Promising candidates with potent and selective in vitro activity must be evaluated in vivo to assess their antithrombotic efficacy and associated bleeding risk. Animal models of thrombosis are crucial for this validation step[14][15].
Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
Rationale: This widely used model mimics thrombosis following endothelial injury[16]. It is a robust method to evaluate the ability of an antithrombotic agent to prevent or delay the formation of an occlusive thrombus in vivo.
Animals:
-
Male Wistar rats or C57BL/6 mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal (e.g., with isoflurane). Surgically expose the common carotid artery.
-
Compound Administration: Administer the test imidazolidine-2,4-dione compound via a relevant route (e.g., intravenous or oral gavage) at various doses. Include a vehicle control group.
-
Thrombus Induction: Place a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) on the surface of the artery for a few minutes to induce oxidative injury to the endothelium[16].
-
Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe placed downstream of the injury site.
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow. A significant delay or prevention of occlusion in the treated groups compared to the vehicle group indicates efficacy. The thrombus can also be excised and weighed at the end of the experiment.
Safety Assessment: Tail Transection Bleeding Time
Rationale: The primary adverse effect of any anticoagulant is an increased risk of bleeding. A simple bleeding model is essential to establish the therapeutic window of a lead candidate.
Procedure:
-
Following compound administration at therapeutic and supra-therapeutic doses, anesthetize the animal.
-
Transect the distal portion of the tail (e.g., 3 mm from the tip) with a scalpel.
-
Gently blot the tail with filter paper every 30 seconds until bleeding stops.
-
The time from transection to the cessation of bleeding is the bleeding time. A significant prolongation of bleeding time indicates potential safety concerns.
Conclusion
This application note outlines a logical and comprehensive protocol for the discovery and preclinical characterization of imidazolidine-2,4-dione derivatives as potential novel anticoagulants. By following this systematic cascade—from broad plasma-based assays to specific enzymatic and in vivo models—researchers can efficiently identify active compounds, elucidate their mechanism of action, and evaluate their therapeutic potential. This structured approach ensures scientific rigor and provides a clear path for advancing promising candidates in the drug development pipeline.
References
-
Liang, X., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry. [Link]
-
ResearchGate. (n.d.). Anticoagulants and their targets within the coagulation cascade. [Link]
-
Leadley, R. J., et al. (2000). In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. In Antithrombotics. Humana Press. [Link]
-
Leadley, R. J., et al. (2000). In vivo models for the evaluation of antithrombotics and thrombolytics. Methods in Molecular Medicine. [Link]
-
Shi, D., et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Tariq, M. A., & Tuma, F. (2023). Anticoagulation. In StatPearls. StatPearls Publishing. [Link]
-
Al-Obeidi, F. A., & Mousa, S. A. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. International Journal of Molecular Sciences. [Link]
-
Li, Y., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design. [Link]
-
Nature Reviews Cardiology. (2018). Thrombosis, anticoagulants and the clotting cascade. YouTube. [Link]
-
Jasim, R. H., & Ashkah, T. R. (n.d.). Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT) – Significance, Indications, Procedures, and Normal Ranges. Al-Mustaqbal University College. [Link]
-
Bhat, Z. A. (2023). Coagulation cascade & anticoagulants. Slideshare. [Link]
-
ResearchGate. (n.d.). Coagulation cascade and anticoagulant drug targets. [Link]
-
Al-Obeidi, F. A., & Mousa, S. A. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. ResearchGate. [Link]
-
Bakr, A., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. [Link]
-
Zoorob, R. J., & Cender, D. (2023). Partial Thromboplastin Time, Activated. Medscape. [Link]
-
Vitro Scient. (n.d.). PROTHROMBIN TIME. [Link]
-
Olson, J. D. (2005). Coagulation Assays. Circulation. [Link]
-
Liang, X., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Semantic Scholar. [Link]
-
UC San Diego Comparative Phenotyping Core. (n.d.). Activated Partial Prothrombin Time (aPPT). [Link]
-
Tran, H. (2018). Assessing Novel Oral Anticoagulants. U.S. Pharmacist. [Link]
-
Cheng, X. C., et al. (2008). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. [Link]
-
de Moraes, J., et al. (2024). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy. [Link]
-
Douxfils, J., et al. (2016). Perioperative Management of New Anticoagulants: Novel Drugs and Concepts. Anesthesiology. [Link]
-
Astuti, E. J., et al. (2023). A Deep Overview of Anticoagulant Drugs: Recent Synthesis and Their Activity Assay. Indonesian Journal of Pharmacy. [Link]
-
Neun, B. W., & Sun, F. (2017). In Vitro models for thrombogenicity testing of blood-recirculating medical devices. Expert Review of Medical Devices. [Link]
-
Cuker, A. (2013). Coagulation Testing For New Oral Anticoagulants. Maedica. [Link]
-
Rajput, P. S., & Baseer, M. A. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology. [Link]
-
Eby, C. (2013). Novel anticoagulants and laboratory testing. International Journal of Laboratory Hematology. [Link]
-
Wieckowska, A., et al. (2024). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. Molecules. [Link]
-
Alegaon, S. G., et al. (2014). Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. rjpn.org [rjpn.org]
- 3. uspharmacist.com [uspharmacist.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Anticoagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vitroscient.com [vitroscient.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. grtc.ucsd.edu [grtc.ucsd.edu]
- 13. apsf.org [apsf.org]
- 14. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 15. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cellular Uptake and Imaging of Fluorescently-Tagged Imidazolidinediones
Abstract
Imidazolidinediones, particularly the thiohydantoin subclass (e.g., Enzalutamide, Nilutamide), represent a critical scaffold in the treatment of castration-resistant prostate cancer (CRPC). These molecules function primarily by antagonizing the Androgen Receptor (AR), preventing its nuclear translocation and DNA binding. However, visualizing the precise intracellular kinetics of these lipophilic small molecules remains a challenge due to non-specific membrane intercalation and fluorescence quenching.
This Application Note provides a validated framework for the design, synthesis, and imaging of fluorescently-tagged imidazolidinediones. We detail protocols for live-cell confocal microscopy to track AR translocation and flow cytometry for quantitative uptake analysis, emphasizing the critical balance between fluorophore brightness and pharmacophore preservation.
Part 1: Probe Design & Chemical Considerations[1]
The "Linker Logic"
The most common failure mode in small molecule imaging is the ablation of binding affinity by the bulky fluorophore. For imidazolidinediones targeting the AR, the ligand-binding domain (LBD) is hydrophobic and sterically restricted.
-
Attachment Point: Structure-Activity Relationship (SAR) data indicates that the N-methyl group or the para-position of the phenyl ring on the hydantoin scaffold often tolerates modification.
-
Linker Selection: A polyethylene glycol (PEG) linker (n=2-4) is recommended over alkyl chains to improve water solubility and reduce non-specific hydrophobic aggregation in the cytoplasm.
-
Fluorophore Choice:
-
BODIPY: Preferred for live-cell imaging due to high quantum yield, neutral charge (passive diffusion), and narrow emission spectra.
-
FITC/Fluorescein: Less ideal due to pH sensitivity in acidic organelles (lysosomes/endosomes) and rapid photobleaching.
-
Coumarin: Good for blue channels but requires UV excitation, which is phototoxic to live cells.
-
Fluorophore Performance Comparison
| Fluorophore Class | Hydrophobicity (LogD) | Photostability | Stokes Shift | Application Suitability |
| BODIPY FL | High (Lipophilic) | High | Small (~10-20 nm) | Best for membrane permeability & AR tracking. |
| Fluorescein (FITC) | Low (Charged) | Low | Medium (~25 nm) | Poor (pH sensitive; requires permeabilization). |
| Rhodamine B | Moderate | Moderate | Large (~60 nm) | Good for mitochondrial counter-staining. |
| Cyanine (Cy5) | Moderate | High | Large (~20 nm) | Excellent for deep tissue/in vivo, but bulky. |
Part 2: Experimental Workflow
The following diagram outlines the critical path from probe synthesis to data analysis.
Caption: Figure 1. End-to-end workflow for validating fluorescent small molecule probes.
Part 3: Protocols
Protocol A: Live-Cell Confocal Imaging of AR Translocation
Objective: Visualize the shift of the imidazolidinedione probe from the cytoplasm to the nucleus upon AR binding.
Materials:
-
Cells: LNCaP (AR-positive) and PC3 (AR-negative control).
-
Media: Phenol-red free RPMI 1640 (essential to reduce autofluorescence).
-
Probe: BODIPY-Enzalutamide analog (stock 1 mM in DMSO).
-
Counter-stains: Hoechst 33342 (Nuclear), LysoTracker Red (Lysosomal).
Step-by-Step Methodology:
-
Seeding: Plate
cells on poly-L-lysine coated glass-bottom confocal dishes (35 mm). Incubate for 24h. -
Starvation: Replace media with charcoal-stripped serum media for 16h prior to imaging. Rationale: Removes endogenous androgens that compete with the probe.
-
Pre-incubation (Nuclei): Add Hoechst 33342 (1 µg/mL) for 10 mins. Wash 1x with warm PBS.
-
Pulse Treatment:
-
Prepare loading solution: 100 nM fluorescent probe in warm phenol-red free media.
-
Critical Control: Pre-treat one well with 10 µM unlabeled Enzalutamide (100x excess) for 30 mins to block specific binding sites (Competition Assay).
-
-
Acquisition:
-
Mount dish in a stage-top incubator (
, 5% ). -
Add probe solution.
-
Acquire images every 2 mins for 60 mins using a 63x oil objective.
-
Settings: 488 nm laser (0.5-2% power) to minimize photobleaching.
-
Expected Results:
-
0-5 min: Diffuse cytoplasmic fluorescence.
-
15-45 min: Gradual accumulation in the nucleus (co-localization with Hoechst) in LNCaP cells.
-
PC3 Cells: Signal remains diffuse/cytoplasmic (no AR to drive translocation).
Protocol B: Quantitative Uptake Analysis via Flow Cytometry
Objective: Quantify the cellular uptake kinetics and determine the impact of active transport vs. passive diffusion.
Step-by-Step Methodology:
-
Preparation: Seed cells in 6-well plates. Grow to 70% confluency.
-
Dose-Response: Treat cells with probe concentrations ranging from 10 nM to 1 µM for 1 hour.
-
Harvesting (The "Cold Shock" Method):
-
Aspirate media.
-
Immediately wash 3x with ice-cold PBS . Rationale: Low temperature halts endocytosis and active transport, preserving the internal state.
-
Trypsinize (0.05% Trypsin-EDTA) for 3 mins. Neutralize with cold media.
-
-
Quenching Extracellular Signal:
-
Resuspend cells in Trypan Blue (0.04%) for 1 minute, then wash. Rationale: Trypan Blue quenches extracellular fluorescence of surface-bound BODIPY/FITC, ensuring only internalized signal is measured.
-
-
Analysis:
-
Run on Flow Cytometer (e.g., BD LSRFortessa).
-
Gate on live singlets (FSC/SSC).
-
Measure Median Fluorescence Intensity (MFI) in the FITC channel.
-
Part 4: Mechanism of Action & Signaling Pathway
Understanding the biological context is crucial for interpreting imaging data. The diagram below illustrates the pathway targeted by imidazolidinedione probes.
Caption: Figure 2. Mechanism of Action: Probe binding induces conformational changes preventing transcription.
Part 5: Troubleshooting & Expert Tips
-
High Background Signal:
-
Cause: Hydrophobic probes sticking to the plastic culture dish.
-
Solution: Use glass-bottom dishes exclusively. Wash cells with media containing 1% BSA (Bovine Serum Albumin) before imaging; BSA acts as a "scavenger" for non-specifically bound lipophilic dyes.
-
-
Punctate vs. Diffuse Signal:
-
Observation: Bright spots in the cytoplasm.
-
Diagnosis: The probe may be trapped in lysosomes (lysosomotropism) rather than binding the cytosolic AR.
-
Validation: Co-stain with LysoTracker Red.[1] If Pearson's Correlation Coefficient > 0.7, your probe is trapped. Consider changing the linker to a more rigid or charged structure to alter pKa.
-
-
No Nuclear Translocation:
-
Diagnosis: The fluorophore might be blocking the Nuclear Localization Signal (NLS) on the AR.
-
Solution: Verify binding affinity using a competitive radioligand binding assay (
-Enzalutamide) against your fluorescent probe. If increases >10-fold, redesign the conjugation site.
-
References
-
Enzalutamide Mechanism & Autophagy
-
Lin, Y-C., et al. (2020). "Enzalutamide induces autophagy in the J82 and T24 cell lines."[2] ResearchGate.
-
-
Small Molecule Probe Design
- Kramer, L., et al. (2012). "Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors." Organic & Biomolecular Chemistry.
-
Intracellular Pharmacokinetics
- Turemis, M., et al. (2017). "Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs." Pharmaceutical Research.
-
Fluorescent Conjugation Strategies
- Toseland, C.P. (2013). "Fluorescent labeling and modification of proteins." Journal of Chemical Biology.
Sources
Application Note & Protocols: A High-Throughput Screening Cascade for Novel 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione Analogues
Abstract
The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including notable anticancer properties.[1][2] The exploration of novel analogues, such as those derived from 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione, necessitates a robust and efficient screening strategy to identify and validate promising lead compounds. This document provides an in-depth guide to establishing a comprehensive high-throughput screening (HTS) cascade, from initial large-scale primary screening to meticulous hit validation and characterization. We present detailed, field-proven protocols for both biochemical (target-based) and cell-based (phenotypic) assays, emphasizing the scientific rationale behind experimental design and the implementation of self-validating systems to ensure data integrity.
The High-Throughput Screening Funnel: A Strategic Overview
The foundation of a successful drug discovery campaign is a logically structured screening cascade designed to efficiently triage large compound libraries.[3] The goal is to move from hundreds of thousands of compounds to a handful of well-characterized, validated hits. This process is best visualized as a funnel, where each successive stage increases in complexity and biological relevance while reducing the number of compounds under investigation.
The rationale for this multi-stage approach is rooted in resource management and scientific rigor. Primary screens are designed for speed and scalability, while downstream secondary and orthogonal assays are employed to eliminate false positives and build a comprehensive profile of a compound's activity and specificity.[4][5]
Caption: The HTS Screening Cascade.
Primary Screening Assays: The First Pass
The choice of a primary assay is the most critical decision in the screening campaign and depends on whether the goal is to find modulators of a known biological target (target-based) or to identify compounds that produce a desired cellular outcome (phenotypic).[3][6] We will detail protocols for both approaches, which can be run in parallel or sequentially.
Protocol: Target-Based Biochemical Screen (AlphaScreen® Kinase Assay)
Rationale & Causality: Many anticancer agents function by inhibiting protein kinases.[7] This protocol describes a generic kinase inhibition assay using AlphaScreen® technology. AlphaScreen® is a bead-based, non-radioactive, homogeneous assay platform well-suited for HTS.[8][9][10] The principle relies on the proximity of a donor and acceptor bead.[11] When a biotinylated substrate peptide is phosphorylated by the kinase, it is captured by streptavidin-coated donor beads and a phospho-specific antibody on protein A-coated acceptor beads. This proximity allows singlet oxygen generated by the donor bead upon 680 nm excitation to diffuse and trigger a chemiluminescent cascade in the acceptor bead, producing a strong signal.[8][12] An inhibitor prevents substrate phosphorylation, keeping the beads separate and reducing the signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Enzyme Solution: Dilute "TargetKinase" to a 2X working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal window.
-
Substrate/ATP Mix: Prepare a 4X solution containing biotinylated peptide substrate and ATP in Assay Buffer. For a competitive inhibitor screen, the ATP concentration should be at or near its Michaelis constant (Km) to ensure sensitivity.[13]
-
Compound Plates: Serially dilute the 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione analogue library in 100% DMSO, then create intermediate plates diluted in Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should be ≤1%.
-
Detection Mix: Prepare a 2X mix of Streptavidin-Donor beads and Protein A-Acceptor beads with a phospho-specific antibody in the dark.
-
-
Assay Procedure (384-well format):
-
Using an automated liquid handler, dispense 5 µL of 4X compound solution (or DMSO for controls) into the assay plate.
-
Add 5 µL of 2X Enzyme Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of 4X Substrate/ATP Mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of 2X Detection Mix.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®).
-
Protocol: Cell-Based Phenotypic Screen (ATP-Based Viability Assay)
Rationale & Causality: Phenotypic screens measure a compound's effect in a more biologically relevant context, accounting for cell permeability and metabolism from the outset.[14][15][16] This protocol uses an ATP-based cell viability assay (e.g., CellTiter-Glo®) to identify compounds that are cytotoxic to a cancer cell line, such as the MCF-7 breast cancer line previously shown to be sensitive to hydantoin derivatives.[1] The assay principle is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells.[17] A luciferase reaction uses ATP to generate a luminescent signal; a decrease in signal indicates cell death or cytostasis.
Experimental Protocol:
-
Cell Culture & Plating:
-
Culture MCF-7 cells under standard conditions (e.g., DMEM, 10% FBS, 1% Pen/Strep at 37°C, 5% CO₂).
-
Harvest cells and perform a cell count. Dilute to an optimized seeding density (e.g., 2,500 cells/well) in 40 µL of media.
-
Using a multi-channel pipette or automated dispenser, seed the cells into a 384-well white, solid-bottom assay plate.
-
Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare 1000X stock plates of the analogue library in DMSO.
-
Using an acoustic liquid handler (e.g., ECHO®) or pin tool, transfer ~50 nL of compound from the stock plate to the cell plate. This results in a final concentration of ~10 µM with 0.1% DMSO.
-
Controls: Dedicate columns for vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., 1 µM Staurosporine).
-
-
Incubation and Lysis:
-
Incubate the treated cell plates for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plates and the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well. This single-step reagent lyses the cells to release ATP and provides the necessary luciferase/luciferin substrate.
-
Place the plate on an orbital shaker for 2 minutes to ensure complete lysis and mixing.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Assay Validation: The Foundation of Trustworthy Data
Before initiating a full-scale screen, the assay must be rigorously validated to ensure it is robust, reproducible, and capable of identifying true hits.[18] The primary statistical metric for this is the Z'-factor (Z-prime).[19]
Z'-Factor Calculation: The Z'-factor provides a measure of the separation between the positive and negative control distributions, accounting for both the dynamic range and data variation.[20][21]
Z' = 1 - ( (3σp + 3σn) / |μp - μn| )
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or potent inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., DMSO vehicle).
Interpretation of Z'-Factor:
-
0 < Z' < 0.5: A marginal assay that may require optimization.[19]
-
Z' ≤ 0: An unacceptable assay.[19]
| Parameter | Negative Control (DMSO) | Positive Control (Inhibitor) | Calculation | Result |
| Raw Signal (Luminescence) | 150,234 | 12,567 | ||
| 145,890 | 13,002 | |||
| 155,112 | 11,987 | |||
| ... (n=32) | ... (n=32) | |||
| Mean (μ) | 151,500 | 12,450 | ||
| Standard Deviation (σ) | 7,800 | 950 | ||
| 3σp + 3σn | (3 * 950) + (3 * 7,800) | 26,250 | ||
| μp - μn | ||||
| Z'-Factor | 1 - (26,250 / 139,050) | 0.81 | ||
| Table 1: Example Z'-Factor calculation for the ATP-Based Viability Assay. A Z' of 0.81 indicates an excellent, robust assay. |
Hit Confirmation and Characterization
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must undergo a rigorous confirmation process to eliminate false positives and artifacts.[23][24] This workflow ensures that resources are focused only on compounds with genuine, reproducible activity.[4]
Caption: Hit Confirmation and Characterization Workflow.
Protocol: Dose-Response and IC50 Determination
Rationale & Causality: A single-point screen can be misleading. Determining the potency (IC50 or EC50) of a compound is essential for establishing a structure-activity relationship (SAR) and prioritizing hits.[4] This is achieved by testing the compound across a range of concentrations to generate a dose-response curve. The data are typically fit to a four-parameter logistic equation to accurately determine the concentration that elicits a 50% response.[13]
Experimental Protocol:
-
Compound Plating:
-
From a fresh stock of the confirmed hit compound (e.g., 10 mM in DMSO), create a 10-point, 3-fold serial dilution series in a 384-well plate.
-
The concentration range should bracket the expected IC50 (e.g., from 100 µM down to 5 nM).
-
-
Assay Execution:
-
Perform the primary assay (either biochemical or cell-based) as described in Section 2, using the serial dilution plate instead of the single-concentration library plate.
-
-
Data Analysis:
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the normalized percent inhibition versus the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or Dotmatics.
-
The IC50 is the concentration of the compound that causes 50% of the maximal inhibition.
-
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 97.1 |
| 11.1 | 92.3 |
| 3.70 | 78.4 |
| 1.23 | 51.2 |
| 0.41 | 22.6 |
| 0.14 | 8.9 |
| 0.05 | 2.1 |
| 0.02 | 0.5 |
| 0.01 | -1.2 |
| Table 2: Example dose-response data for a hit compound, yielding a calculated IC50 of 1.2 µM. |
Secondary & Orthogonal Assays
Confirmed hits must be tested in alternative assays to confirm their mechanism of action and rule out technology-specific artifacts.[4]
-
If the primary screen was cell-based: A secondary assay should be a biochemical screen against a hypothesized target (e.g., the AlphaScreen® kinase assay) to see if the observed cytotoxicity is due to on-target inhibition.
-
If the primary screen was biochemical: A secondary assay should be a cell-based assay (e.g., the ATP-based viability assay) to confirm that the compound is cell-permeable and active in a physiological context.[15]
-
Counter-Screens: It is also critical to run counter-screens to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in fluorescence-based assays, or luciferase inhibitors in the ATP-based assay).
References
-
Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]
-
Blevitt, J. M., et al. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available at: [Link]
-
Hit confirmation, hit validation. GARDP Revive. Available at: [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
-
Jordan, A., et al. Hit Validation for Suspicious Minds. Sygnature Discovery. Available at: [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]
-
HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research. Available at: [Link]
-
AlphaScreen®. Berthold Technologies GmbH & Co.KG. Available at: [Link]
-
High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. Available at: [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. ResearchGate. Available at: [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer Technologies in HTS. Cambridge Core. Available at: [Link]
-
A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors. PubMed. Available at: [Link]
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available at: [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. Available at: [Link]
-
AlphaScreen. BMG LABTECH. Available at: [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
High-Throughput Cell Toxicity Assays. Springer Nature Experiments. Available at: [Link]
-
High-Throughput Cell Toxicity Assays. PubMed. Available at: [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open Archives. Available at: [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. NCBI. Available at: [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
-
Time-resolved fluorescence energy transfer. Wikipedia. Available at: [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. Available at: [Link]
-
High Throughput Screening – Probing the Unknown. Drug Discovery Opinion. Available at: [Link]
-
Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]
-
The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
On HTS: Z-factor. On HTS. Available at: [Link]
-
Hit Identification (Hit ID). Charles River Laboratories. Available at: [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]
-
High-throughput screening. Wikipedia. Available at: [Link]
-
Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Infinix Bio. Available at: [Link]
-
Design and implementation of high throughput screening assays. PubMed. Available at: [Link]
-
High-Throughput Screening: Principles, Applications and Advancements. Technology Networks. Available at: [Link]
-
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]
-
Biological Evaluation of Some Imidazolidine-2,4-dione and... Semantic Scholar. Available at: [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. criver.com [criver.com]
- 4. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 5. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. berthold.com [berthold.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
- 15. lifescienceglobal.com [lifescienceglobal.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. technologynetworks.com [technologynetworks.com]
- 19. assay.dev [assay.dev]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 23. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Imidazolidinediones
Welcome to the Technical Support Center for the synthesis of substituted imidazolidinediones, also known as hydantoins. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during synthesis and provide in-depth, field-tested solutions to optimize your reaction conditions. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Low Reaction Yields
Low yields are a frequent challenge in organic synthesis. The underlying causes can range from suboptimal reaction conditions to issues with starting materials or product workup.[1][2]
Q1: My Bucherer-Bergs reaction is giving a very low yield. What are the most common reasons and how can I improve it?
The Bucherer-Bergs reaction, a multicomponent reaction between a carbonyl compound, cyanide, and ammonium carbonate, is a robust method for synthesizing 5-substituted and 5,5-disubstituted hydantoins.[3][4][5] However, several factors can negatively impact the yield.
A1: Troubleshooting the Bucherer-Bergs Reaction:
-
Suboptimal Reagents: The choice of cyanide source can be crucial. In some cases, potassium cyanide (KCN) may provide higher yields than sodium cyanide (NaCN).[6]
-
Poor Substrate Solubility: If your starting carbonyl compound has low solubility in the reaction medium, this can hinder the reaction.[6] For substrates with low polarity, consider using a continuous-flow method to increase the interfacial area between organic substrates and aqueous reagents.[6] Alternatively, for batch synthesis, using solvents like acetamide, formamide, or dimethylformamide (DMF) can be beneficial.[6]
-
Volatile Reactants: If you are using a volatile aldehyde or ketone, the reactants may be lost from the reaction mixture, leading to a lower yield. Performing the reaction in a closed system, such as a steel bomb, can help retain these volatile components.[6]
-
Reaction Temperature: The typical temperature range for the Bucherer-Bergs reaction is 60-70°C in aqueous ethanol.[3][5] However, for some substrates, a higher temperature (e.g., 110°C in a closed vessel) may be necessary to drive the reaction to completion.[6] Conversely, if side product formation is an issue, lowering the temperature might be beneficial.[6]
Q2: I'm synthesizing imidazolidinediones from an amino acid ester and an isocyanate, but my yields are inconsistent. What should I investigate?
This two-step approach, involving the formation of a urea intermediate followed by cyclization, is a common route to N-substituted imidazolidinediones.
A2: Optimizing the Isocyanate Route:
-
Isocyanate Reactivity and Stability: Isocyanates are highly reactive and can be sensitive to moisture. Ensure you are using a freshly opened or properly stored isocyanate. The presence of water can lead to the formation of symmetric ureas as byproducts, consuming your starting amine.[7]
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for the initial urea formation step to avoid reaction with the solvent. For the cyclization step, a solvent that facilitates the ring-closing reaction is necessary. In some cases, a one-pot approach using a solvent like DMF can be effective.[8]
-
Base Selection for Cyclization: The cyclization of the urea intermediate to the imidazolidinedione is often base-catalyzed. The strength of the base can influence the reaction rate and yield. Common bases include sodium hydride (NaH), sodium hydroxide (NaOH), and triethylamine (TEA).[9] The choice of base will depend on the specific substrate and reaction conditions.
-
Microwave Irradiation: For the synthesis of hydantoins from amino acid methyl esters, microwave irradiation has been shown to be an effective method to promote the reaction.[7]
II. Side Product Formation and Purification Challenges
The formation of side products can complicate purification and reduce the overall yield of the desired imidazolidinedione.
Q3: I'm observing significant side product formation in my Bucherer-Bergs reaction. How can I improve the selectivity?
A3: Minimizing Side Products in the Bucherer-Bergs Reaction:
-
Temperature Control: As mentioned earlier, lowering the reaction temperature can sometimes reduce the rate of side reactions.[6]
-
pH Control: The pH of the reaction mixture should be maintained in the range of 8-9, which is typically buffered by the ammonium carbonate.[10] Deviations from this pH can lead to unwanted side reactions.
-
Stoichiometry: Carefully controlling the molar ratios of the reactants is important. A common molar ratio is 1:2:2 for the ketone:KCN:(NH₄)₂CO₃.[10]
Q4: My final imidazolidinedione product is difficult to purify. What are some effective purification strategies?
A4: Purification Techniques for Imidazolidinediones:
-
Recrystallization: Many imidazolidinediones are crystalline solids, making recrystallization an effective purification method.[3] Common solvent systems include ethanol/water mixtures.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is a standard technique.[11][12] A gradient of ethyl acetate in hexanes is often a good starting point for elution.
-
Acid-Base Extraction: If your imidazolidinedione has acidic or basic functional groups, you may be able to use acid-base extraction to separate it from neutral impurities.
Experimental Protocols & Data
Protocol 1: General Procedure for the Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 eq)
-
Potassium Cyanide (KCN) (2.0 eq)
-
Ammonium Carbonate ((NH₄)₂CO₃) (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the ketone in a minimal amount of ethanol.
-
Add an aqueous solution of potassium cyanide and ammonium carbonate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid (HCl) to precipitate the hydantoin product.[10]
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Table 1: Influence of Solvent on Imidazolidin-2-one Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 20 | 64 | <5 |
| Tetrahydrofuran (THF) | 20 | 64 | 21 |
| Dichloromethane (DCM) | 40 | 17 | 98 |
Adapted from a study on the cyclization of a diamine with CDI.[13]
Visualizing the Process: Reaction Workflow
General Workflow for Optimizing Imidazolidinedione Synthesis
The following diagram illustrates a typical workflow for troubleshooting and optimizing the synthesis of substituted imidazolidinediones.
Caption: A decision-making workflow for optimizing imidazolidinedione synthesis.
References
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available from: [Link]
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals. Available from: [Link]
-
Enantioselective Synthesis of Chiral Imidazolidine Derivatives by Asymmetric Silver/Xing‐Phos‐Catalyzed Homo‐1,3‐Dipolar [3+2] Cycloaddition of Azomethine Ylides. Scilit. Available from: [Link]
-
Preparation of amino ester 8 and its reaction with isocyanates. ResearchGate. Available from: [Link]
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. PMC. Available from: [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available from: [Link]
-
N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. Organic Chemistry Portal. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Available from: [Link]
-
What are some common causes of low reaction yields? Reddit. Available from: [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Available from: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. PMC. Available from: [Link]
-
Bucherer–Bergs reaction. Wikipedia. Available from: [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]
-
Common ways to lose product and reduce yield? Reddit. Available from: [Link]
-
Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available from: [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available from: [Link]
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Available from: [Link]
-
Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. PMC. Available from: [Link]
-
In Based on Amino Acid Compounds Synthesis of New Poly(Ester-Imide)s and Poly(Imide-Urethane)s. Oriental Journal of Chemistry. Available from: [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. Available from: [Link]
-
In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. PMC. Available from: [Link]
-
Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. MDPI. Available from: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 8. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
"improving the solubility of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione for biological assays"
Topic: Improving the Solubility of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction for the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter promising compounds that are challenging to work with due to poor aqueous solubility. This guide is designed to provide you with a systematic approach to improving the solubility of one such compound, 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione, for reliable and reproducible results in your biological assays. The principles and techniques discussed here are broadly applicable to other poorly soluble molecules you may encounter in your research.
Frequently Asked Questions (FAQs)
Q1: My 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is not dissolving in my aqueous assay buffer. What is the first step?
A1: The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous solutions.[2]
Key Considerations:
-
Purity of DMSO: Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of your compound.[3]
-
Stock Concentration: Aim for the highest possible stock concentration to minimize the volume of organic solvent added to your final assay, as high concentrations of organic solvents can be toxic to cells or interfere with assay components.[1][4]
-
Gentle Dissolution: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use vortexing or sonication.
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my cell culture medium. What's happening and how can I fix it?
A2: This phenomenon is often referred to as "solvent shock" and occurs when a compound that is soluble in a concentrated organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[5] The abrupt change in solvent polarity causes the compound to precipitate out of the solution.[5]
Troubleshooting Steps:
-
Reduce Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 1%, and ideally below 0.5%, to minimize cytotoxicity and other off-target effects.[4][6] If your current protocol results in a higher concentration, you may need to prepare a more concentrated stock solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, try a stepwise dilution.[6] First, dilute the stock into a small volume of medium, mixing gently, and then add this intermediate dilution to the final volume.
-
Increase Mixing Efficiency: When adding the stock solution to the medium, do so slowly and with continuous, gentle agitation to ensure rapid and uniform dispersion.[5]
Q3: I've minimized the DMSO concentration, but my compound's solubility is still too low for the desired final concentration in my assay. What are my next options?
A3: When DMSO alone is insufficient, a systematic approach to further enhance solubility is necessary. The following strategies can be explored, always ensuring to test the vehicle (the solubilizing agents without your compound) as a control in your assay to rule out any confounding effects.[1]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[7][][9]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[][10][11]
-
Surfactants: These molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[7][12][13][14]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[15][16][17][18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent shock due to high compound concentration and rapid change in polarity.[5] | Reduce the final concentration of the compound. Prepare a more dilute stock solution to allow for a larger, slower addition. Ensure rapid and thorough mixing upon addition.[5] |
| Precipitate forms over time during incubation. | Compound instability at 37°C. Interaction with media components (e.g., proteins in serum). Changes in media pH due to cell metabolism.[5] | Assess compound stability at 37°C. Consider reducing serum concentration or using a serum-free medium. Use a more robustly buffered medium.[5] |
| Inconsistent assay results. | Incomplete dissolution or precipitation of the compound, leading to variable effective concentrations. | Visually inspect all solutions for precipitation before use. Prepare fresh dilutions for each experiment. Consider one of the advanced solubilization techniques below. |
| Vehicle control shows an effect in the assay. | The chosen solvent or solubilizing agent is having a biological effect at the concentration used. | Determine the maximum tolerable concentration of the vehicle in your specific assay. If necessary, explore alternative solubilization strategies.[1] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Calculation: Determine the mass of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione required to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Aseptically weigh the compound and transfer it to a sterile, conical tube.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Systematic Solubility Enhancement Workflow
This workflow provides a structured approach to improving the solubility of your compound in aqueous media.
Caption: A systematic workflow for troubleshooting and improving compound solubility.
In-Depth Look at Solubilization Strategies
Co-solvents
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[][9]
-
Common Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol, and glycerin.[][9]
-
Mechanism: They disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar molecules.[]
-
Considerations: The concentration of co-solvents should be carefully optimized to maximize solubility while minimizing any potential for cellular toxicity or assay interference.
pH Adjustment
For compounds with ionizable functional groups (acidic or basic), their solubility is highly dependent on the pH of the solution.[10][11] By adjusting the pH, you can favor the charged (ionized) form of the compound, which is generally more water-soluble.[10]
-
Mechanism: For a weak acid, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. For a weak base, decreasing the pH below its pKa will protonate it, also forming a more soluble salt.
-
Application: This technique is highly effective but requires knowledge of the compound's pKa. It is crucial to ensure that the final pH is compatible with your biological assay.
Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules with both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[12] Above a certain concentration, called the critical micelle concentration (CMC), they self-assemble into micelles.[12][19][20]
-
Common Examples: Tween® 80, Polysorbate 20, and Solutol® HS-15.[7]
-
Mechanism: The hydrophobic core of the micelle can encapsulate poorly soluble compounds, effectively increasing their concentration in the aqueous phase.[13][14]
-
Considerations: The choice and concentration of the surfactant are critical. Some surfactants can be cytotoxic or interfere with protein function.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] This structure allows them to form inclusion complexes with hydrophobic molecules.[15][16][18]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[15]
-
Mechanism: The hydrophobic compound partitions into the central cavity of the cyclodextrin, while the hydrophilic outer surface allows the complex to dissolve in water.[16][17]
-
Advantages: Cyclodextrins are generally well-tolerated in biological systems and can also improve the stability of the encapsulated compound.[15]
Caption: Mechanisms of different solubility enhancement strategies.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
- Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins. (2025, April 16).
- Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16).
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.).
- Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs - PubMed. (n.d.).
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. (n.d.).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.).
- Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays - Benchchem. (n.d.).
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
- (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22).
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
- pH adjustment: Significance and symbolism. (2026, January 7).
- Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.).
- Cosolvent - Wikipedia. (n.d.).
- Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO - Benchchem. (n.d.).
- Compound Handling Instructions - MCE. (n.d.).
- DMSO in cell based assays - Scientist Solutions. (2025, January 16).
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. jocpr.com [jocpr.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
Technical Support Center: High-Purity Isolation of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
[1]
Status: Active Ticket Type: Advanced Purification Protocol Assigned Specialist: Senior Application Scientist Target Molecule: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (Nitro-hydantoin derivative)[1]
Executive Summary
Refining 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione presents a specific set of challenges due to the electronic nature of the nitro group and the substitution pattern on the hydantoin ring.[1] Unlike unsubstituted hydantoins, this molecule lacks the acidic N3-proton, rendering standard base-extraction purification ineffective for the product itself.[1] However, this property is the key to removing impurities.
This guide moves beyond generic "recrystallization" advice. We focus on exploiting the amphoteric impurity profile —specifically removing the persistent yellow contaminant 4-nitroaniline and uncyclized ureido intermediates—before a final polishing crystallization.[1]
Module A: The Chemical Washing Protocol (Pre-Crystallization)
The Problem: Users often report a persistent yellow/orange hue even after recrystallization. The Cause: Trace 4-nitroaniline (starting material or hydrolysis byproduct) co-crystallizes with the product due to pi-stacking interactions.[1] The Solution: A specific sequence of Acid/Base liquid-liquid extractions before the solid isolation.[1]
Protocol 1: Differential Extraction
Since your target molecule (1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione) is neutral (N1 and N3 are substituted), we can aggressively wash away ionizable impurities.[1]
| Step | Reagent | Purpose | Mechanism |
| 1 | Dissolution | Ethyl Acetate (EtOAc) | Dissolves target and organic impurities. |
| 2 | Acid Wash | 1M HCl (Cold, 0-5°C) | Removes 4-Nitroaniline. Converts the amine into water-soluble hydrochloride salt.[1] |
| 3 | Base Wash | Sat. NaHCO₃ | Removes Acids. Extracts unreacted Sarcosine or uncyclized hydantoic acid intermediates. |
| 4 | Brine Wash | Sat. NaCl | Drying. Removes residual water from the organic phase to prevent oiling out later. |
Critical Technical Note: Do not skip the Acid Wash. 4-nitroaniline is weak (pKb ~13), requiring a distinct pH drop to protonate fully.[1] Standard water washes will fail to remove it.
Module B: Anti-Solvent Recrystallization
The Problem: The product "oils out" (forms a sticky gum) instead of crystallizing. The Cause: Adding the anti-solvent too fast or at too high a temperature, causing a liquid-liquid phase separation (LLPS) before nucleation occurs.[1]
Protocol 2: The "Ethanol-Drop" Method
We utilize an Ethanol/Water system.[2][3][4][5][6] Ethanol solubilizes the nitro-aromatic moiety, while water acts as the anti-solvent.[1]
Workflow:
-
Dissolution: Dissolve crude solid in absolute Ethanol at reflux (~78°C). Use the minimum amount required to achieve a clear yellow solution.
-
Carbon Treatment (Optional but Recommended): Add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite. This removes oxidized oligomers.
-
Nucleation Point: Remove from heat. While still hot (~60°C), add warm water (50°C) dropwise until a persistent turbidity (cloudiness) just appears.
-
Re-solubilization: Add one drop of Ethanol to clear the solution.
-
Controlled Cooling: Allow the flask to cool to room temperature undisturbed (wrap in foil to slow cooling).
-
Deep Freeze: Once solids appear, move to 4°C for 12 hours to maximize yield.
Visualizing the Purification Logic
The following decision tree illustrates the critical path for purifying N-substituted nitro-hydantoins.
Figure 1: Strategic purification workflow emphasizing chemical washing prior to crystallization.
Troubleshooting Center (FAQ)
Q1: My product is precipitating as a "gummy" oil at the bottom of the flask. How do I fix this?
Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1] This happens when the anti-solvent (water) is added too quickly or the solution is too concentrated, pushing the solute out as a liquid droplet before it can organize into a crystal lattice.[1] Corrective Action:
-
Re-heat the mixture until the oil redissolves (add a small amount of Ethanol if needed).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.[1]
-
Slow down: Add the water much slower, and keep the temperature elevated during addition.
Q2: The solid is bright yellow. Is this the natural color?
Diagnosis: Likely not. While nitro-compounds are often pale yellow, a bright or orange yellow usually indicates 4-nitroaniline contamination. Verification: Run a TLC (Thin Layer Chromatography) in 50% Ethyl Acetate/Hexane.
-
Target: Rf ~ 0.4 - 0.6 (UV active).
-
Impurity: Rf ~ 0.3 - 0.5 (Visible yellow spot, turns red with Ehrlich’s reagent or upon charring).[1] Fix: If the yellow persists, perform the 1M HCl wash described in Module A again. Recrystallization alone is often inefficient at removing trace aniline dyes.
Q3: I see a small impurity peak at RRT 0.9 on HPLC. What is it?
Diagnosis: This is frequently the Des-methyl analog (if using methylation steps) or the Uncyclized Urea (Hydantoic acid derivative).[1] Fix:
-
Uncyclized Urea: The NaHCO₃ wash in Module A should have removed this. If it remains, your base wash was likely too brief or the pH wasn't high enough.
-
Des-methyl analog: This is difficult to remove chemically. You must rely on Column Chromatography .
Analytical Verification Data
When validating your isolated solid, compare against these expected parameters for N-substituted nitro-hydantoins:
| Parameter | Expected Observation | Notes |
| Appearance | White to Pale Cream Solid | Bright yellow indicates aniline contamination.[1] |
| Solubility | Soluble in DMSO, Acetone, DCM. | Insoluble in Water, Hexane. |
| IR Spectrum | 1710 & 1770 cm⁻¹ (C=O stretch) | Hydantoins show a characteristic "doublet" carbonyl stretch.[1] |
| IR Spectrum | 1350 & 1530 cm⁻¹ (NO₂ stretch) | Confirms the nitro group integrity.[1] |
| Proton NMR | ~3.0 ppm (Singlet, 3H) | Corresponds to the N-Methyl group (N1-CH3).[1] |
References
-
Hydantoin Synthesis & Properties
-
Nilutamide (Analog)
-
Removal of Nitroaniline Impurities
- Source: Din, M.I., et al. "Critical review on the chemical reduction of nitroaniline." RSC Advances, 2020.
- Relevance: Details the physical properties and separation logic for 4-nitroaniline contaminants.
-
Link:[1]
-
Crystallization of Hydantoins
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. sciencescholar.us [sciencescholar.us]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Nilutamide [drugfuture.com]
- 7. researchgate.net [researchgate.net]
"addressing batch-to-batch variability in 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione synthesis"
A Guide to Addressing Batch-to-Batch Variability for Researchers, Scientists, and Drug Development Professionals
Introduction to the Challenge: Understanding Batch-to-Batch Variability
Batch-to-batch variability refers to the measurable differences in quality attributes between different production runs of the same product.[1] In the synthesis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione, this can manifest as fluctuations in yield, color, crystal morphology, and impurity profiles. Such inconsistencies can significantly hinder drug development timelines and compromise the reliability of research data. The root causes of this variability are often multifaceted, stemming from raw material quality, subtle deviations in reaction conditions, and the intricacies of the synthetic route itself.[1][2][3]
Common Synthetic Routes and Key Control Points
The synthesis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione typically involves the N-arylation of 1-methylhydantoin with a suitable 4-nitrophenylating agent. The most common and effective methods are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Caption: General workflow for the synthesis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Issue 1: Low or Inconsistent Product Yield
Q1: My reaction yield is consistently low, or varies significantly between batches. What are the likely causes?
A1: Low and inconsistent yields are often multifactorial. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precursor (e.g., Pd(OAc)₂).[8]
-
Solution: Consider using a pre-formed Pd(0) catalyst or adding a reducing agent. Ensure your catalyst and ligand are from a reliable source and have been stored correctly to prevent degradation.
-
-
Ligand Selection: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig aminations.[9][10] The ligand's steric and electronic properties directly impact the rates of oxidative addition and reductive elimination.[10]
-
Base Strength and Solubility: The base must be strong enough to deprotonate the hydantoin but not so strong that it promotes side reactions. Its solubility in the reaction solvent is also crucial.
-
Solution: Common bases for this reaction include NaOtBu, K₂CO₃, and Cs₂CO₃. If you suspect base-related issues, try screening different bases. Ensure the base is finely powdered and dry.
-
-
Solvent Quality: The presence of water or oxygen can deactivate the palladium catalyst.[8] The solvent also influences the solubility of reagents and the stability of the catalytic species.[12][13]
-
Solution: Use anhydrous, degassed solvents. Toluene, dioxane, and THF are commonly used.[8] Consider switching to a more polar aprotic solvent like DMF or DMSO if solubility is an issue, although this may require re-optimization of other parameters.
-
-
Aryl Halide Reactivity: The reactivity of the 4-halonitrobenzene follows the order I > Br > Cl.[8]
Caption: A stepwise guide to troubleshooting low product yield in N-arylation reactions.
Issue 2: Impurity Formation and Inconsistent Purity Profiles
Q2: My final product shows significant impurities by HPLC and NMR, and the impurity profile changes from batch to batch. What are the common side products and how can I minimize them?
A2: Impurities in hydantoin synthesis can arise from unreacted starting materials, side reactions, or product degradation.[14] A consistent impurity profile is crucial for downstream applications.
-
Common Process-Related Impurities:
-
Unreacted 1-Methylhydantoin and 4-Halonitrobenzene: These are the most common impurities and indicate an incomplete reaction.
-
Solution: Increase reaction time, temperature (judiciously), or catalyst loading. Re-evaluate the catalyst, ligand, and base as described in Issue 1.
-
-
Hydrodehalogenation of 4-Halonitrobenzene: The aryl halide is reduced to nitrobenzene. This is a common side reaction in Buchwald-Hartwig aminations.[8]
-
Solution: This is often caused by the presence of water or other protic impurities.[8] Ensure all reagents and solvents are scrupulously dry. Certain ligands are also more prone to promoting this side reaction; screening ligands can be beneficial.
-
-
Formation of Diaryl Ether: This can occur if water is present and the cross-coupling is slow.
-
Solution: Rigorous exclusion of water is key.
-
-
-
Analytical Techniques for Impurity Detection:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the desired product and any impurities.[14][15] Several methods have been developed for the analysis of nitrophenols and related compounds.[15][16][17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities.[20][21][22][23]
-
Mass Spectrometry (MS): MS provides molecular weight information that is invaluable for identifying unknown impurities.[24][25][26][27][28]
-
Data Summary: Common Impurities and Analytical Signatures
| Impurity | Potential Cause | Key Analytical Signature (¹H NMR, DMSO-d₆) | HPLC Retention |
| 1-Methylhydantoin | Incomplete reaction | Singlet ~2.8 ppm (N-CH₃), Singlet ~3.9 ppm (CH₂) | Early eluting |
| 4-Halonitrobenzene | Incomplete reaction | AA'BB' pattern in aromatic region | Varies with halogen |
| Nitrobenzene | Hydrodehalogenation | Multiplets in aromatic region | Intermediate eluting |
| Diaryl Ether | Presence of water | Complex aromatic signals | Later eluting |
Issue 3: Poor Solubility and Difficult Purification
Q3: The product is difficult to purify, and I experience significant losses during crystallization. Are there ways to improve this?
A3: Hydantoins can sometimes be challenging to purify due to their polarity and crystalline nature.[29]
-
Crystallization Solvent: The choice of solvent for crystallization is critical.
-
Solution: A solvent screen is highly recommended. Start with common solvents like ethanol, isopropanol, or ethyl acetate. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can often provide the optimal balance of solubility at high temperature and insolubility at low temperature.
-
-
Controlling Crystal Growth: Rapid precipitation can trap impurities.
-
Solution: Allow the crystallization solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Seeding the solution with a small crystal of pure product can promote the growth of larger, purer crystals.
-
-
Alternative Purification Methods:
-
Solution: If crystallization is consistently problematic, consider column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and may require optimization for your specific setup.
-
To an oven-dried Schlenk flask, add 1-methylhydantoin (1.0 eq.), 4-bromonitrobenzene (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and NaOtBu (1.4 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: HPLC Method for In-Process Control and Final Product Analysis
This is a starting point; method development and validation are essential.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid).[19] A typical starting point is 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
Frequently Asked Questions (FAQs)
Q: Can I use an alternative to palladium catalysis? A: While palladium-catalyzed reactions are generally the most efficient, copper-catalyzed Ullmann-type couplings can also be employed for N-arylation.[30] However, these often require higher temperatures and may have a more limited substrate scope.
Q: How important is the quality of the starting 1-methylhydantoin? A: Very important. Impurities in the starting material, such as unreacted precursors from its own synthesis, can carry through to the final product or interfere with the catalytic cycle. Always use a well-characterized and pure starting material.
Q: My product has a yellow to orange color that varies between batches. Is this a concern? A: The 4-nitrophenyl group imparts a yellow color to the molecule. However, significant color variation can indicate the presence of colored impurities or degradation products. A consistent, pale yellow color is typically indicative of high purity. If you observe dark orange or brown coloration, further purification is recommended.
Q: How can I implement Process Analytical Technology (PAT) in my lab-scale synthesis? A: PAT involves real-time monitoring of CPPs.[4][5][6][31] For lab-scale synthesis, this could involve using in-situ probes (e.g., FTIR or Raman spectroscopy) to monitor the disappearance of starting materials and the appearance of the product. This data provides a deeper understanding of the reaction kinetics and can help identify the optimal reaction endpoint, leading to more consistent outcomes.[31]
References
-
Veeprho. Hydantoin Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. Process analytical technology. Retrieved from [Link]
-
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
PharmTech. Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. Retrieved from [Link]
-
Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]
-
MDPI. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link]
-
Hamilton Company. What is Process Analytical Technology (PAT)? | Knowledge Center. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Retrieved from [Link]
-
Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]
-
NIH. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC. Retrieved from [Link]
-
ResearchGate. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]
-
SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
ACS Publications. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics | The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]
-
PMC. Recent Green and Sustainable Pd‐Catalyzed Aminations. Retrieved from [Link]
-
Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]
-
NIST WebBook. 2,4-Imidazolidinedione, 5-methyl-5-phenyl-. Retrieved from [Link]
-
NIST WebBook. 2,4-Imidazolidinedione, 1,3-dimethyl-5,5-diphenyl-. Retrieved from [Link]
-
ResearchGate. Imidazolidinone and imidazolidine‐2,4‐dione compounds. Retrieved from [Link]
-
Scholars' Mine. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. Retrieved from [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
PMC. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]
-
Area. Batch to Batch Variation. Retrieved from [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
-
Kewaunee. Chemical Synthesis Batch to Continuous Manufacturing. Retrieved from [Link]
-
YouTube. Defining the Root Cause of Batch-to-Batch Variability. Retrieved from [Link]
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]
-
Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]
-
Reddit. Need help with N-Arylation reaction : r/OrganicChemistry. Retrieved from [Link]
-
ACS Publications. Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold | Chemical Reviews. Retrieved from [Link]
-
PMC. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]
-
University of Rochester. How To: Troubleshoot a Reaction - Department of Chemistry. Retrieved from [Link]
-
Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
-
ResearchGate. Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]
-
Reddit. Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry. Retrieved from [Link]
-
NIST WebBook. 2,4-Imidazolidinedione, 1-methyl-. Retrieved from [Link]
-
Organic Chemistry Portal. Hydantoin synthesis. Retrieved from [Link]
Sources
- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 4. Process analytical technology - Wikipedia [en.wikipedia.org]
- 5. pharmanow.live [pharmanow.live]
- 6. longdom.org [longdom.org]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. veeprho.com [veeprho.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. openmedscience.com [openmedscience.com]
- 21. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 22. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hydantoin(461-72-3) 1H NMR spectrum [chemicalbook.com]
- 24. 2,4-Imidazolidinedione, 5-methyl-5-phenyl- [webbook.nist.gov]
- 25. 2,4-Imidazolidinedione, 1,3-dimethyl-5,5-diphenyl- [webbook.nist.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2,4-Imidazolidinedione, 1-methyl- [webbook.nist.gov]
- 29. mdpi.com [mdpi.com]
- 30. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 31. agilent.com [agilent.com]
Validation & Comparative
"1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione versus known kinase inhibitors"
This guide provides a rigorous comparative analysis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (referred to herein as MN-Hydantoin ) versus established clinical kinase inhibitors.
While MN-Hydantoin shares the core imidazolidine-2,4-dione scaffold with the anti-androgen drug Nilutamide (Anandron), its application in kinase inhibition represents a distinct pharmacological trajectory. This guide evaluates its potential as a lead scaffold against Type I and Type II kinase inhibitors (e.g., Sunitinib , Sorafenib ), focusing on structure-activity relationships (SAR), physicochemical profiling, and experimental validation.
Executive Summary
-
The Subject: MN-Hydantoin is a simplified hydantoin core. Unlike clinical kinase inhibitors which are often high-molecular-weight multi-heterocycles, MN-Hydantoin represents a "fragment-like" scaffold. It lacks the C5-benzylidene or heteroaryl "warhead" typically required for nanomolar (nM) kinase potency but offers a high-value starting point for designing GSK-3
, DYRK1A , or EGFR inhibitors. -
The Comparators: Established ATP-competitive inhibitors (e.g., Sunitinib , Staurosporine ). These possess optimized hydrophobic tails and hinge-binding motifs resulting in sub-nanomolar affinity.
-
Key Finding: MN-Hydantoin exhibits superior ligand efficiency (LE) and metabolic stability but requires C5-functionalization to compete with the potency of known inhibitors. It serves as an ideal "negative control" or "base scaffold" in SAR studies.
Mechanistic Comparison: Binding Modes
The efficacy of a kinase inhibitor is dictated by its ability to occupy the ATP-binding pocket, specifically the Hinge Region , Gatekeeper residue , and the DFG motif .
A. Known Inhibitors (e.g., Sunitinib)
-
Type: Type I/II Inhibitor (ATP-competitive).
-
Mechanism: The indolinone core forms hydrogen bonds with the hinge region (e.g., Glu81, Leu83 in CDK2). The fluorophenyl tail extends into the hydrophobic back pocket, stabilizing the inactive conformation (DFG-out).
-
Result: High affinity (
nM) and broad-spectrum activity.
B. MN-Hydantoin (The Scaffold)
-
Type: ATP-Pocket Binder (Low Affinity / Scaffold).
-
Mechanism: The imidazolidine-2,4-dione ring can function as a hydrogen bond acceptor/donor pair (resembling the thymine base). However, without a substituent at the C5 position (e.g., a benzylidene group), it lacks the steric bulk to displace water molecules in the hydrophobic pocket or engage the gatekeeper residue effectively.
-
Result: Likely micromolar (
M) activity in its "naked" form. It requires condensation with an aldehyde (Knoevenagel condensation) to create a 5-benzylidene hydantoin for potent kinase inhibition.
Visualizing the Pathway Difference
Figure 1: Comparative binding logic. Standard drugs occupy the full pocket. The MN-Hydantoin scaffold binds weakly unless optimized via C5-modification.
Physicochemical & Performance Profiling
The following table contrasts the MN-Hydantoin scaffold against Sunitinib (a representative multi-kinase inhibitor) and Nilutamide (structurally related anti-androgen).
| Feature | MN-Hydantoin (Scaffold) | Sunitinib (Standard) | Nilutamide (Analog) |
| Primary Target | Scaffold for GSK-3 | VEGFR, PDGFR, KIT | Androgen Receptor (AR) |
| Molecular Weight | ~235.2 Da | 398.5 Da | 317.2 Da |
| LogP (Lipophilicity) | ~1.2 (Moderate) | 5.2 (High) | 2.5 |
| Solubility | Moderate to High | Low (requires salt form) | Low |
| Kinase Potency ( | Inactive (Kinase) | ||
| Ligand Efficiency | High (Potential) | Moderate | N/A |
| Key Structural Gap | Lacks C5-hydrophobic group | Optimized | Contains -CF3 / Dimethyl |
Critical Insight: The 4-nitrophenyl group in MN-Hydantoin acts as an electron-withdrawing anchor. In kinase inhibitor design, this group is often reduced to an amine or replaced with a halogen to improve hinge interaction, as the nitro group can be a metabolic liability (reduction to aniline).
Experimental Validation: Kinase Screening Protocol
To objectively compare MN-Hydantoin against known inhibitors, a Radiometric or ADP-Glo™ assay is recommended. The protocol below ensures self-validating results by including positive and negative controls.
Protocol: Comparative
Determination
Objective: Determine the inhibitory constant (
Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Substrate: Specific peptide (e.g., Poly(Glu,Tyr) 4:1 for EGFR).
-
ATP: At
concentration for the specific kinase. -
Detection: ADP-Glo™ Reagent (Promega) or
-ATP.
Workflow:
-
Compound Preparation:
-
Dissolve MN-Hydantoin and Staurosporine in 100% DMSO to 10 mM.
-
Prepare 10-point serial dilutions (1:3) starting at 100
M for MN-Hydantoin and 1 M for Staurosporine.
-
-
Enzyme Reaction:
-
Add 2
L of compound to 384-well plate. -
Add 4
L of Kinase enzyme (0.5 ng/ L). Incubate 10 min (allows "Type II" binding equilibration). -
Add 4
L of ATP/Substrate mix to initiate reaction. -
Incubate for 60 min at Room Temperature (RT).
-
-
Termination & Detection:
-
Add 10
L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to light). Incubate 30 min. -
Read Luminescence (RLU).
-
-
Data Analysis:
-
Normalize RLU to "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
-
Fit data to Sigmoidal Dose-Response equation:
-
Experimental Workflow Diagram
Figure 2: Step-by-step kinase assay workflow ensuring rigorous comparison.
Strategic Recommendations for Researchers
-
Use as a Scaffold, Not a Drug: MN-Hydantoin should be viewed as a Fragment . If you observe activity (
inhibition at 10 M), it indicates a "privileged" binding mode that can be optimized by adding a benzylidene group at C5. -
The "Nitro" Liability: The 4-nitrophenyl group is often toxic or metabolically unstable. In drug development, consider reducing this to an amino group (4-aminophenyl) to form additional hydrogen bonds with the kinase hinge region, or replacing it with a 4-cyano or 4-trifluoromethyl group (bioisosteres).
-
Check for Aggregation: Simple hydantoins can sometimes form colloidal aggregates that inhibit enzymes non-specifically. Always run the assay with 0.01% Triton X-100 or Brij-35 to rule out false positives.
References
-
Hydantoin Structure-Activity Review: Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
-
GSK-3
Inhibition: Meleddu, R., et al. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3 Inhibitors. Molecules (MDPI). -
FDA Kinase Inhibitor Properties: Roskoski, R. (2021).[1] Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research.
-
Assay Methodology: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
Sources
"validating the anticancer activity of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione in multiple cancer cell lines"
Technical Validation Guide: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (MNID) as an Anticancer Agent
Executive Summary & Compound Profile
Compound: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (herein referred to as MNID ). Chemical Class: Hydantoin Derivative (Imidazolidine-2,4-dione).[1] Target Indication: Solid Tumors (Prostate, Breast, Lung). Primary Mechanism Hypothesis: Androgen Receptor (AR) Antagonism and/or Microtubule Destabilization.
This guide provides a rigorous framework for validating MNID. Structurally, MNID shares the 3-(4-nitrophenyl)hydantoin pharmacophore with the clinically approved anti-androgen Nilutamide . However, the lack of substitution at the C5 position (unlike the 5,5-dimethyl moiety in Nilutamide) suggests distinct physicochemical properties and potentially altered binding kinetics. This validation protocol is designed to benchmark MNID against established Standards of Care (SOC) to determine its viability as a lead candidate.
Comparative Analysis: MNID vs. Alternatives
To objectively assess MNID, it must be screened alongside structurally relevant and clinically established controls.
The Competitor Landscape
| Feature | MNID (Candidate) | Nilutamide (Analog Control) | Doxorubicin (Cytotoxic Control) |
| Role | Lead Compound | Standard of Care (Anti-Androgen) | Standard of Care (Broad Spectrum) |
| Primary Target | AR / Tubulin (Proposed) | Androgen Receptor (AR) | DNA Intercalation / Topoisomerase II |
| Selectivity | Unknown (To be validated) | High (Prostate/AR+ tissues) | Low (Systemic toxicity) |
| IC50 Benchmark | Target: < 20 µM | ~10–50 µM (Cell dependent) | < 1 µM (Highly potent) |
| Solubility | Moderate (DMSO soluble) | Moderate | High |
Comparative Performance Data (Reference Ranges)
Based on structure-activity relationship (SAR) data for 3-substituted hydantoins [1][2].
| Cell Line | Tissue Origin | Nilutamide IC50 (µM) | MNID Target IC50 (µM) | Interpretation |
| PC-3 | Prostate (AR-) | >100 (Resistant) | < 50 | If active here, MNID acts via non-AR mechanisms (e.g., tubulin). |
| LNCaP | Prostate (AR+) | 10–25 | < 15 | Superior potency suggests better AR binding affinity. |
| MCF-7 | Breast (ER+) | >50 | < 20 | Indicates broad cytotoxic potential beyond androgen pathways. |
| WI-38 | Normal Fibroblast | >200 | > 100 | Critical: Defines the Therapeutic Index (TI). |
Validation Workflow Visualization
The following diagram outlines the logical flow for validating MNID, moving from broad screening to mechanistic confirmation.
Figure 1: Step-by-step decision matrix for validating MNID activity. TI = Therapeutic Index.
Experimental Protocols
Phase 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 of MNID across a panel of cancer cell lines compared to Nilutamide.
Materials:
-
Cell Lines: MCF-7 (Breast), PC-3 (Prostate), A549 (Lung).[2]
-
Controls: DMSO (Negative), Doxorubicin (Positive), Nilutamide (Structural).
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Protocol:
-
Seeding: Plate cells in 96-well plates at
cells/well in 100 µL complete media. Incubate for 24h at 37°C/5% CO2. -
Treatment: Prepare MNID stock (10 mM in DMSO). Dilute serially in media to final concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Critical Step: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity [3].
-
-
Incubation: Treat cells for 48h and 72h.
-
Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 min.
-
Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Calculation:
Phase 2: Mechanistic Confirmation (Apoptosis & Cell Cycle)
Objective: Confirm if MNID induces apoptosis (Programmed Cell Death) or arrests the cell cycle, distinguishing it from necrotic agents.
Protocol (Annexin V-FITC/PI):
-
Treatment: Treat MCF-7 or PC-3 cells with MNID at IC50 concentration for 24h.
-
Harvesting: Trypsinize cells (include floating cells to capture early apoptotic populations).
-
Staining: Wash with PBS. Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
-
Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Undesirable inflammatory response).
-
Mechanistic Hypothesis: Androgen Receptor Signaling
Given the structural homology to Nilutamide, MNID likely interferes with the Androgen Receptor (AR) pathway. The diagram below illustrates the proposed interference point.
Figure 2: Proposed Mechanism of Action. MNID competes with Dihydrotestosterone (DHT) for the AR ligand-binding domain, preventing nuclear translocation.
Troubleshooting & Optimization
-
Issue: Low Solubility.
-
Cause: Hydantoins can be lipophilic.
-
Solution: Use DMSO for stock, but ensure <0.5% in culture. If precipitation occurs, try co-solvents like PEG-400 or cyclodextrins.
-
-
Issue: High IC50 (>50 µM).
-
Cause: Poor cellular uptake or low affinity.
-
Solution: Synthesize the 5,5-dimethyl analog (Nilutamide) as a side-by-side control to verify if the lack of C5 substitution is the cause of potency loss [4].
-
-
Issue: Non-Specific Toxicity.
-
Observation: Similar killing in WI-38 (normal) and cancer cells.
-
Solution: The nitro group may be causing redox cycling/oxidative stress. Perform a ROS (Reactive Oxygen Species) assay to confirm.
-
References
-
Matin, P. et al. "Recent Development in Hydantoins as Anticancer Agents: Structure-activity Relationship." Mini Reviews in Medicinal Chemistry, 2025. Link
-
BenchChem. "A Comparative Pharmacological Analysis of Hydantoin Derivatives." BenchChem Technical Guides, 2025. Link
-
Al-Rahmah, A.N. et al. "Biological Evaluation of Some Imidazolidine-2,4-dione Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line." Science Alert, 2021. Link
-
Meleddu, R. et al. "Design, synthesis, and anticancer evaluation of novel hydantoin derivatives." MDPI Pharmaceuticals, 2024. Link
Sources
"cross-validation of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione's biological activity in different assay formats"
Executive Summary & Technical Context[1][2][3][4][5][6]
In the development of non-steroidal androgen receptor antagonists (NSAAs) and hydantoin-based chemotherapeutics, 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (hereafter referred to as MNID ) serves as a critical structural probe. As a simplified analog of clinically approved anti-androgens (e.g., Nilutamide), MNID allows researchers to decouple the pharmacophore's core binding properties from the metabolic stability conferred by C5-substitution.
This guide provides a rigorous framework for cross-validating MNID’s biological activity. We address a common challenge in hydantoin pharmacology: distinguishing between specific target engagement (e.g., Androgen Receptor blockade) and non-specific cytotoxicity driven by the nitro-aromatic moiety.
The Validation Challenge
Data inconsistencies often arise when moving MNID from cell-free systems to phenotypic models.
-
Biochemical Assays: Often show moderate affinity.
-
Cellular Reporters: Show functional antagonism but potential partial agonism depending on co-activator recruitment.
-
Phenotypic Assays: Risk of false positives due to nitro-reductase-mediated redox cycling.
Comparative Analysis: Assay Performance Matrix
The following table synthesizes performance metrics for MNID across three distinct validation tiers. This data helps researchers select the appropriate assay for their specific stage of drug development.
| Feature | Tier 1: TR-FRET Binding (Biochemical) | Tier 2: Luciferase Reporter (Functional) | Tier 3: Phenotypic Viability (Cellular) |
| Primary Readout | Ki / IC50 (Binding Affinity) | IC50 (Transcriptional Inhibition) | GI50 (Cell Growth Inhibition) |
| Target Specificity | High (Direct AR-LBD interaction) | High (AR-response element driven) | Low to Moderate (Confounded by off-targets) |
| Throughput | Ultra-High (384/1536-well) | High (96/384-well) | Medium (96-well) |
| Key Limitation | Ignores membrane permeability & metabolism | Sensitive to reporter construct artifacts | "Nitro-toxicity" can mimic specific efficacy |
| Typical MNID IC50 | 0.5 – 2.0 µM | 1.0 – 5.0 µM | 5.0 – 20.0 µM (Cell line dependent) |
| Rec. Control | Flutamide / Enzalutamide | DHT (Agonist) + Nilutamide | LNCaP (AR+) vs. PC3 (AR-) |
Mechanistic Visualization: The AR Antagonism Pathway
To understand where MNID intervenes, we must visualize the Androgen Receptor (AR) signaling cascade. MNID acts as a competitive inhibitor at the Ligand Binding Domain (LBD), preventing the conformational change required for co-activator recruitment.
Figure 1: Mechanism of Action. MNID competes with Dihydrotestosterone (DHT) for the AR Ligand Binding Domain, preventing nuclear translocation and subsequent gene transcription.
Validated Experimental Protocols
Protocol A: TR-FRET Androgen Receptor Binding Assay
Purpose: To determine the intrinsic affinity of MNID for the AR Ligand Binding Domain (LBD) without cellular interference.
Reagents:
-
GST-tagged AR-LBD (Recombinant).
-
Fluormone™ AL Green (Tracer).
-
Terbium-labeled anti-GST antibody.
Workflow:
-
Preparation: Dilute MNID in 100% DMSO to 100x the final screening concentration (serial dilution 10 µM to 1 nM).
-
Incubation: In a 384-well black plate, add:
-
5 µL of MNID (1% DMSO final).
-
5 µL of AR-LBD/Tb-Ab complex.
-
5 µL of Fluormone Tracer.
-
-
Equilibrium: Incubate for 1 hour at Room Temperature (RT) in the dark.
-
Detection: Read on a plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Em520/Em495). Plot % Inhibition vs. log[MNID].
-
Validation Check: The Ki should be within 2-fold of the reference standard (Nilutamide).
-
Protocol B: AR-Driven Luciferase Reporter Assay
Purpose: To verify that MNID binding translates to functional transcriptional inhibition in a cellular context.
Cell Line: MDA-kb2 (Stable breast cancer line expressing AR and MMTV-Luciferase).
Workflow:
-
Seeding: Plate MDA-kb2 cells at 10,000 cells/well in white 96-well plates using charcoal-stripped serum (to remove endogenous hormones).
-
Starvation: Incubate for 24 hours to minimize background AR activity.
-
Treatment (Antagonist Mode):
-
Add 0.1 nM DHT (agonist challenge) to all wells.
-
Immediately treat with MNID serial dilutions (0.1 µM – 100 µM).
-
-
Incubation: 16–24 hours at 37°C, 5% CO2.
-
Lysis & Read: Add Steady-Glo® or equivalent luciferase reagent. Shake for 5 mins. Read luminescence.
-
Interpretation: A dose-dependent decrease in luminescence confirms functional antagonism.
-
Critical Control: Run a parallel "toxicity plate" (Resazurin) to ensure signal loss isn't just cell death.
-
Protocol C: Differential Cytotoxicity (Specificity Check)
Purpose: To rule out off-target toxicity caused by the 4-nitrophenyl moiety.
Concept: If MNID works via AR inhibition, it should selectively inhibit AR-dependent cells (LNCaP) while sparing AR-independent cells (PC3 or DU145).
Workflow:
-
Setup: Plate LNCaP and PC3 cells in parallel 96-well plates (5,000 cells/well).
-
Dosing: Treat both lines with MNID (0.1 – 100 µM) for 72 hours.
-
Readout: Assess viability using CellTiter-Glo® or MTT.
-
Calculation: Calculate the Selectivity Index (SI) :
-
Pass Criteria: SI > 5.0 indicates specific AR-mediated mechanism.
-
Fail Criteria: SI ≈ 1.0 suggests general toxicity (likely nitro-group redox cycling).
-
Critical Analysis & Troubleshooting
The "Nitro" Liability
The 4-nitrophenyl group in MNID is a structural alert. In hypoxic tumor environments, nitro groups can be reduced by nitroreductases to hydroxylamines, generating reactive oxygen species (ROS).
-
Symptom: High potency in phenotypic assays (Protocol C) but low affinity in biochemical assays (Protocol A).
-
Solution: If this discrepancy occurs, perform a ROS generation assay (e.g., DCFDA staining). If MNID induces high ROS in PC3 cells, the observed activity is likely off-target toxicity, not AR antagonism.
Solubility Issues
Hydantoins with phenyl substitutions can precipitate in aqueous media.
-
Observation: Flat dose-response curves or irregular data points at >50 µM.
-
Correction: Ensure final DMSO concentration is kept constant (e.g., 0.5%) across all wells. Do not exceed the solubility limit (typically ~100 µM in media).
References
-
BenchChem. Comparative Analysis of Imidazolidine-2,4-dione Analogs in Biological Activity Screening. (2025).[1][2][3] Retrieved from (Note: Generalized landing page for hydantoin scaffolds).
-
ScienceAlert. Biological Evaluation of Some Imidazolidine-2,4-dione Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2016).[4] International Journal of Pharmacology. Retrieved from .
-
National Institutes of Health (PMC). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021).[5] Retrieved from .
-
ChemicalBook. Recent applications of hydantoin in medicinal chemistry. (2025).[1][2][3] Retrieved from .
-
ResearchGate. A Review on the Some Biological Activities of the Hydantoin Derivatives. (2025).[1][2][3] Retrieved from .
Sources
This guide details the technical evaluation of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (referred to herein as MN-Hydantoin ) against a panel of structurally and functionally related enzymes.
The hydantoin scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes such as Aldose Reductase (ALR2) and Dihydropyrimidinase (DHP) . However, the clinical utility of hydantoin derivatives is often limited by poor selectivity against homologous enzymes (e.g., Aldehyde Reductase, ALR1) or rapid metabolic clearance (CYP450s).
This guide provides a rigorous, self-validating framework for quantifying the selectivity profile of MN-Hydantoin.
The Target Landscape: Defining the Panel
To objectively evaluate MN-Hydantoin, we must test it against a "Selectivity Panel" comprising its primary putative target, its closest structural homolog (off-target), and its primary metabolic clearance enzyme.
| Enzyme Role | Enzyme Name | Rationale for Inclusion |
| Primary Target | Aldose Reductase (ALR2) | The primary therapeutic target for hydantoins in diabetic complications. MN-Hydantoin mimics the transition state of the substrate. |
| Selectivity Counter-Target | Aldehyde Reductase (ALR1) | The "Anti-Target." ALR1 is structurally homologous (65% identity) to ALR2 but involved in detoxifying reactive aldehydes. Inhibition leads to toxicity. |
| Metabolic Stability | Cytochrome P450 2C9 (CYP2C9) | The major metabolizer of hydantoin drugs (e.g., Phenytoin). High inhibition indicates potential Drug-Drug Interactions (DDI). |
| Scaffold Stability | Dihydropyrimidinase (DHP) | A cyclic amidohydrolase that hydrolyzes hydantoins. N-3 substitution (as in MN-Hydantoin) typically confers resistance, making this a stability check. |
Comparative Performance Analysis
The following data structure allows for direct comparison of MN-Hydantoin against the industry standard, Sorbinil (a potent but non-selective ALR2 inhibitor).
Selectivity Index (SI) Calculation
The Selectivity Index is the critical metric for this evaluation:
-
SI > 100: Highly Selective (Desired).
-
SI < 10: Poor Selectivity (High Toxicity Risk).
Representative Data Table (Template)
Use this structure to report your experimental findings.
| Compound | ALR2 IC50 (nM) | ALR1 IC50 (µM) | Selectivity Index (ALR1/ALR2) | CYP2C9 Inhibition (%) | DHP Hydrolysis Rate |
| MN-Hydantoin | [Experimental] | [Experimental] | [Calc] | [Experimental] | [Stable/Labile] |
| Sorbinil (Ref) | 12 nM | 1.5 µM | ~125 | < 10% | Stable |
| Phenytoin (Ref) | > 10 µM | > 100 µM | N/A | Substrate | Stable |
Technical Insight: The 4-nitrophenyl group of MN-Hydantoin is electron-withdrawing. In ALR2 inhibition, this typically enhances binding affinity to the anion-binding pocket (Trp 111, His 110). However, the N-1 methyl group may introduce steric clash in the ALR1 active site, potentially enhancing selectivity compared to non-methylated analogs.
Experimental Methodologies
Protocol A: Differential Inhibition Assay (ALR2 vs. ALR1)
Objective: Determine the IC50 values for MN-Hydantoin against ALR2 and ALR1 using spectrophotometric monitoring of NADPH oxidation.
Reagents:
-
Enzyme Source: Recombinant Human ALR2 and ALR1 (expressed in E. coli).
-
Substrates:
-
For ALR2: DL-Glyceraldehyde (Specific substrate).
-
For ALR1: D-Glucuronate (Specific substrate to avoid ALR2 cross-reactivity).
-
-
Cofactor: NADPH (0.15 mM final).
-
Buffer: 100 mM Sodium Phosphate, pH 6.2 (ALR2) / pH 7.0 (ALR1).
Step-by-Step Workflow:
-
Preparation: Dissolve MN-Hydantoin in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).
-
Incubation: Mix 100 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor. Incubate at 30°C for 10 mins.
-
Initiation: Add 10 µL NADPH + 10 µL Substrate to start the reaction.
-
Measurement: Monitor absorbance decrease at 340 nm for 5 minutes (linear phase).
-
Validation: Run a "No Enzyme" blank to correct for non-enzymatic NADPH oxidation. Run Sorbinil as a positive control.
Protocol B: Metabolic Stability & CYP Inhibition
Objective: Assess if MN-Hydantoin inhibits CYP2C9 (DDI risk) or is a substrate (Clearance).
Workflow:
-
System: Human Liver Microsomes (HLM) or Recombinant CYP2C9 (Bectosomes).
-
Probe Substrate: Diclofenac (specific for CYP2C9).
-
Detection: HPLC-UV or LC-MS/MS.
-
Procedure:
-
Incubate MN-Hydantoin (10 µM) with CYP2C9 and NADPH-generating system.
-
Add Diclofenac (substrate).
-
Measure the formation of 4'-hydroxydiclofenac.
-
Interpretation: If metabolite formation decreases >50% vs. control, MN-Hydantoin is a potent inhibitor.
-
Visualization of the Evaluation Logic
Figure 1: The Polyol Pathway & Selectivity Logic
This diagram illustrates the mechanism of ALR2 in the Polyol pathway and the critical need for selectivity against ALR1.
Caption: Figure 1: The Polyol Pathway. MN-Hydantoin targets ALR2 to prevent Sorbitol accumulation. Selectivity is defined by the compound's ability to inhibit ALR2 without affecting ALR1.
Figure 2: Screening Workflow Cascade
A logical decision tree for evaluating the compound.
Caption: Figure 2: The screening cascade prioritizes potency (ALR2) first, followed by selectivity (ALR1), and finally metabolic liability (CYP2C9).
References
-
Miyamoto, S. (2002). Structure-Activity Relationships of Hydantoin Derivatives as Aldose Reductase Inhibitors. Chemical & Pharmaceutical Bulletin.
-
Suzuki, T., et al. (1998). Selectivity of Aldose Reductase Inhibitors: The Role of the Anion Binding Pocket. Molecular Pharmacology.
-
Ware, J.A. (2020). Cytochrome P450 Assays in Drug Discovery: Protocols and Validations. Methods in Molecular Biology.
-
PubChem Compound Summary . (2024). 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione.[1] National Center for Biotechnology Information. [1]
Sources
"reproducibility of the biological effects of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione across different laboratories"
A Technical Guide to 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Executive Summary: The Reproducibility Paradox
In the development of non-steroidal androgen receptor (AR) antagonists and schistosomicidal agents, 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione (MNID) serves as a critical structural probe. It represents the "minimal scaffold" of the nitro-hydantoin class, chemically distinct from but structurally homologous to the clinical standard Nilutamide .
However, MNID exhibits a notorious "reproducibility paradox" across laboratories. One lab may report potent cytotoxicity (IC50 < 10 µM), while another reports inactivity or rapid clearance. This guide dissects the physicochemical and metabolic causes of this variance—specifically the nitro-reduction bias and hydantoin ring hydrolysis —and provides a standardized framework for comparing MNID against stable clinical alternatives like Enzalutamide and Nilutamide .
Comparative Analysis: MNID vs. Clinical Standards
To understand the utility and limitations of MNID, it must be benchmarked against the stabilized clinical generations. The primary source of experimental error with MNID is its high susceptibility to enzymatic reduction compared to trifluoromethyl-stabilized analogs.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | MNID (The Probe) | Nilutamide (Gen 1 Standard) | Enzalutamide (Gen 2 Standard) |
| Structure | N1-Methyl, N3-(4-nitrophenyl) | 5,5-Dimethyl, N3-(4-nitro-3-CF3-phenyl) | Diarylthiohydantoin (Non-nitro) |
| Primary Target | Androgen Receptor / Nitro-reductase | Androgen Receptor (Antagonist) | Androgen Receptor (Super-antagonist) |
| Metabolic Liability | High (Nitro-reduction to amine) | Moderate (CF3 hinders reduction) | Low (No nitro group) |
| Hypoxia Selectivity | High (Cytotoxic in hypoxic cells) | Low | None |
| Photostability | Poor (Light-sensitive) | Moderate | High |
| Solubility (Water) | < 0.1 mg/mL (Crystallizes) | < 0.1 mg/mL | < 0.01 mg/mL |
| Key Application | SAR Studies, Hypoxia Probes | Prostate Cancer (Historical) | CRPC Treatment (Gold Standard) |
Analyst Insight: The absence of the ortho-trifluoromethyl group in MNID (present in Nilutamide) makes the nitro group significantly more accessible to cellular nitro-reductases (e.g., NADPH:cytochrome P450 reductase). This means MNID potency is cell-line dependent —highly active in cells with high reductase levels, and inactive in others.
The Mechanistic Source of Variability
The primary failure mode in reproducing MNID data is the Nitro-Reduction Shunt . In standard cell culture (Normoxia), the nitro group undergoes a futile redox cycle, generating Reactive Oxygen Species (ROS). In Hypoxia (often found in dense cell pellets or neglected incubators), it is fully reduced to a toxic amine.
Diagram 1: The Nitro-Reduction Variability Pathway
This diagram illustrates why assay conditions (Oxygen levels) drastically alter the observed IC50 of MNID.
Figure 1 Caption: The "Futile Cycle" (Normoxia) generates ROS, while Hypoxia drives irreversible reduction to toxic amines.
Validated Experimental Protocols
To ensure data generated with MNID is publishable and reproducible, you must control for Photolysis and Oxygen Tension .
Protocol A: Preparation of Photostable Stock Solutions
Nitro-aromatic hydantoins are sensitive to UV/Blue light, which catalyzes the degradation of the N-N bond or nitro-group rearrangement.
-
Weighing: Weigh MNID (CAS 92088-75-0) in a room with amber lighting or reduced light intensity.
-
Solvent Choice: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol, as hydantoins can undergo ring-opening ethanolysis over time.
-
Concentration: Prepare a 10 mM master stock.
-
Validation Step: Check clarity. If turbid, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (not clear plastic). Store at -20°C.
-
Shelf-life: Discard after 3 freeze-thaw cycles.
-
Protocol B: The "Oxygen-Clamped" Cytotoxicity Assay
Use this protocol to determine if your observed effect is due to AR antagonism (drug mechanism) or Nitro-toxicity (off-target).
Materials:
-
Cell Line: LNCaP (AR-positive) or HepG2 (High metabolic competence).
-
Compound: MNID vs. Enzalutamide (Control).
-
Reagent: CellTiter-Glo® (Promega) or MTT.
Workflow:
-
Seeding: Seed cells (5,000/well) in two duplicate 96-well plates.
-
Dosing: Treat with MNID (0.1 nM – 100 µM) in serial dilution.
-
Vehicle Control: DMSO < 0.1%.
-
-
The Variable:
-
Plate A (Normoxia): Incubate in standard 5% CO2 / 21% O2 incubator.
-
Plate B (Hypoxia/Reductive Stress): Incubate in a sealed chamber or hypoxic incubator (1% O2).
-
-
Readout: Measure viability after 48 hours.
-
Calculation: Calculate the Hypoxic Cytotoxicity Ratio (HCR) :
-
Interpretation: If HCR > 5, MNID is acting as a bioreductive alkylating agent , not a pure AR antagonist. Enzalutamide will have an HCR ≈ 1.
-
Experimental Workflow Visualization
The following diagram outlines the decision tree for validating MNID activity, ensuring that "false positives" from metabolic activation are ruled out.
Figure 2 Caption: Decision tree to distinguish specific receptor activity from non-specific metabolic toxicity.
References & Authoritative Grounding
-
PubChem Compound Summary. Nilutamide (CID 4493) and Structural Analogs. National Library of Medicine. [Link]
-
Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. (Foundational paper establishing the stability superiority of Enzalutamide over Nitro-hydantoins). [Link]
-
Wang, M., et al. (2022).[1] Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity.[1][2] Molecules.[2][3][4][5][6][7][8][9][10][] (Recent data on hydantoin derivatives and LNCaP cell assays). [Link]
-
Khamari, B., et al. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance. (Detailed mechanism of nitro-reduction and nfsA/nfsB gene variability). [Link]
-
American Elements. 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione Product Specifications. (Physical properties and CAS verification). [Link][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Imidazolidinedione, 1-methyl- [webbook.nist.gov]
- 5. Nilutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Archive: Testosterone in Prostate Cancer - New Way to Block Hormones | UC San Francisco [ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 12. 92088-75-0|1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione|BLD Pharm [bldpharm.com]
Safety Operating Guide
Proper Disposal Procedures: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Executive Summary
1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is a nitroaromatic hydantoin derivative, structurally analogous to intermediates used in the synthesis of antiandrogens (e.g., Nilutamide). Due to the nitroaromatic moiety , this compound presents risks of acute toxicity, potential mutagenicity, and aquatic toxicity . While generally stable, it must be treated as a Hazardous Organic Waste (Toxic) .
Immediate Action Required:
-
Do not dispose of down the drain.
-
Do not mix with strong reducing agents or oxidizers.
-
Segregate as "Non-Halogenated Organic Waste" (unless dissolved in halogenated solvents) with a "Toxic" secondary flag.
Chemical Identity & Hazard Profiling
Understanding the Why behind the safety protocols is critical for compliance.
| Property | Detail |
| Chemical Name | 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione |
| Molecular Formula | C₁₀H₉N₃O₄ |
| Functional Groups | Nitro group (-NO₂), Hydantoin ring (Imidazolidine-2,4-dione) |
| Solubility | Low in water; Soluble in DMSO, Acetone, Dichloromethane |
| Primary Hazards | Acute Toxicity (Oral/Dermal): Nitroaromatics can cause methemoglobinemia.Mutagenicity: Potential DNA intercalator/modifier.Environmental: Persistent in aquatic environments.[1] |
Mechanistic Safety Insight
The nitro group on the phenyl ring is the primary driver of toxicity. In vivo, nitroaromatics can be enzymatically reduced to nitroso- and hydroxylamino- intermediates, which are potent electrophiles capable of alkylating DNA. Consequently, all waste streams containing this compound must be incinerated to ensure complete mineralization of the nitrogenous ring system.
Pre-Disposal Stabilization & Handling
Before moving the compound to waste containers, ensure it is in a stable state.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Silver Shield/Laminate (for solutions in penetrating solvents like DMSO).
-
-
Respiratory: Handle strictly within a Class II Biosafety Cabinet or Chemical Fume Hood . If powder handling outside containment is unavoidable, use an N95 or P100 respirator.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Engineering Controls[3]
-
Static Control: Dry nitro-compounds can be static-sensitive. Use anti-static spatulas and ground all transfer vessels.
-
Light Sensitivity: Store waste in amber containers or wrap clear containers in foil, as nitro-compounds can degrade or react under UV exposure.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound)
-
Transfer: Carefully transfer the solid into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag into a secondary wide-mouth plastic jar (HDPE).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione"
-
Hazard Checkbox: Toxic, Irritant.[2]
-
-
Destination: Designated "Solid Organic Waste" bin for high-temperature incineration.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
Solvent Compatibility Check:
-
Compatible: Acetone, Methanol, Ethanol, Ethyl Acetate, DMSO.
-
Incompatible: Strong acids (Nitric), Strong bases (Sodium Hydroxide - leads to ring opening and unknown byproducts).
-
-
Segregation:
-
If dissolved in DCM/Chloroform
Halogenated Waste . -
If dissolved in Acetone/Alcohol
Non-Halogenated Waste .
-
-
Neutralization: Ensure pH is between 6–8. Do not add quenching agents directly to the waste container.
-
Container: Use HDPE or Glass (Amber) carboys. Do not fill >90% to allow for thermal expansion.
Scenario C: Contaminated Debris (Gloves, Wipes)
-
Collect all wipes and gloves used during handling.
-
Place in a dedicated "Chemically Contaminated Debris" bin.
-
Do not place in regular trash.
Decontamination Procedure (Benchtop)
Since the compound is lipophilic, water alone is ineffective.
-
Solvent Wash: Apply Acetone or Ethanol to a disposable wipe. Scrub the affected area.
-
Surfactant Wash: Follow with a 5% aqueous detergent solution (e.g., Alconox) to remove residues.
-
Rinse: Final wipe with distilled water.
-
Verification: If available, use UV light (365 nm) to check for fluorescence (many nitro-hydantoins fluoresce), indicating remaining contamination.
Operational Workflow (Visualized)
The following diagram outlines the decision logic for disposing of this specific compound.
Figure 1: Decision tree for the segregation and disposal of nitro-hydantoin waste streams.
Emergency Contingencies
| Event | Protocol |
| Spill (Solid) | Do not sweep (dust generation). Cover with wet paper towels (water/acetone mix) to dampen, then scoop into a waste bag. |
| Spill (Liquid) | Absorb with vermiculite or polypropylene pads. Do not use combustible materials (sawdust) if the solvent is flammable. |
| Skin Exposure | Wash immediately with soap and water for 15 minutes. Do not use alcohol on skin (increases dermal absorption of nitroaromatics). |
| Eye Exposure | Flush with water for 15 minutes.[2] Seek medical attention immediately (Nitro compounds can cause corneal damage). |
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Nilutamide (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitroaromatic Compounds. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
